Product packaging for (S)-(-)-Verapamil-d3Hydrochloride(Cat. No.:)

(S)-(-)-Verapamil-d3Hydrochloride

Cat. No.: B12423236
M. Wt: 494.1 g/mol
InChI Key: DOQPXTMNIUCOSY-OVEJCBMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-(-)-Verapamil-d3Hydrochloride is a useful research compound. Its molecular formula is C27H39ClN2O4 and its molecular weight is 494.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39ClN2O4 B12423236 (S)-(-)-Verapamil-d3Hydrochloride

Properties

Molecular Formula

C27H39ClN2O4

Molecular Weight

494.1 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-(trideuteriomethyl)amino]-2-propan-2-ylpentanenitrile;hydrochloride

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1/i3D3;

InChI Key

DOQPXTMNIUCOSY-OVEJCBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC[C@@](C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)CCC2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S)-(-)-Verapamil-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Verapamil-d3 Hydrochloride is a deuterated levorotatory stereoisomer of Verapamil, a phenylalkylamine class IV antiarrhythmic agent and L-type calcium channel blocker. Verapamil is administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. The (S)-enantiomer, also known as levoverapamil, is established as the more pharmacologically active isomer, exhibiting significantly greater potency in blocking L-type calcium channels than its dextrorotatory counterpart.

This technical guide focuses on the core mechanism of action of (S)-(-)-Verapamil. The key functional aspects are dictated by the (S)-Verapamil molecule. The inclusion of deuterium atoms ("-d3") is a strategic modification primarily designed to alter the compound's pharmacokinetic profile by affecting its metabolism, a concept known as the "kinetic isotope effect". This alteration can lead to a more stable metabolic profile and potentially improved therapeutic characteristics.[1][2] The hydrochloride salt is utilized to enhance the compound's stability and solubility for formulation purposes. Therefore, the fundamental pharmacodynamic mechanism of (S)-(-)-Verapamil-d3 Hydrochloride remains the blockade of L-type calcium channels, driven by the (S)-Verapamil enantiomer.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular target of (S)-(-)-Verapamil is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2), which is predominantly expressed in cardiac myocytes, sinoatrial (SA) and atrioventricular (AV) nodal cells, and vascular smooth muscle cells.[3]

(S)-Verapamil exhibits a state-dependent binding mechanism, showing a higher affinity for the channel in its open and inactivated states compared to the resting state. This property is crucial to its therapeutic efficacy and tissue selectivity. The binding is frequency- and voltage-dependent, meaning its inhibitory effect is more pronounced in tissues that undergo frequent depolarization, such as the rapidly firing cells of the SA and AV nodes and in cardiac muscle during tachycardia.

By binding to a specific site within the pore of the CaV1.2 channel, (S)-Verapamil physically occludes the channel, thereby inhibiting the influx of calcium ions (Ca²⁺) into the cell.[4] This reduction in intracellular Ca²⁺ concentration is the foundational event that leads to its therapeutic effects:

  • Negative Chronotropy: In the SA node, reduced Ca²⁺ influx slows the rate of phase 4 spontaneous depolarization, leading to a decrease in heart rate.

  • Negative Dromotropy: In the AV node, (S)-Verapamil slows conduction velocity and increases the refractory period, which is beneficial in controlling ventricular rate in supraventricular tachyarrhythmias.

  • Negative Inotropy: In cardiac myocytes, the influx of Ca²⁺ during the plateau phase of the action potential triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (calcium-induced calcium release), which is essential for excitation-contraction coupling. By inhibiting the initial Ca²⁺ influx, (S)-Verapamil reduces the force of myocardial contraction.

  • Vasodilation: In vascular smooth muscle cells, Ca²⁺ influx is a critical step for contraction. Blockade of CaV1.2 channels by (S)-Verapamil leads to smooth muscle relaxation, resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

Pharmacological Data

While specific IC50 and Kd values for the (S)-(-)-enantiomer are less commonly reported than for the racemic mixture, the available data consistently demonstrate its superior potency. Racemic verapamil exhibits a wide range of IC50 values for L-type calcium channel blockade, generally in the nanomolar to low micromolar range, which is influenced by the experimental conditions.[3] Studies comparing the enantiomers have shown that (S)-Verapamil is approximately 10 to 20 times more potent than (R)-Verapamil in its cardiovascular effects.

ParameterValue (Racemic Verapamil)Notes
IC50 (L-type Ca²⁺ Channel) 250 nM - 15.5 µM[3]Highly dependent on tissue type, channel state, and experimental conditions (e.g., holding potential, stimulation frequency).
Kd ([³H]-Verapamil binding) ~50 nM (crude cardiac sarcolemma)[5]Represents binding to high-affinity sites. Other studies have reported values in the low nanomolar to micromolar range depending on the membrane preparation and assay conditions.[6][7]
Stereoselectivity (S)-enantiomer is ~10-20x more potent than (R)-enantiomerPotency difference observed in electrophysiological and binding studies.

Signaling Pathways and Physiological Effects

The mechanism of action of (S)-(-)-Verapamil is a direct blockade of an ion channel, which then leads to a cascade of physiological effects by interrupting downstream signaling that is dependent on calcium influx.

Signaling in Cardiac Myocytes

In cardiomyocytes, the influx of Ca²⁺ through CaV1.2 channels is the trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyR2). This amplified Ca²⁺ signal binds to troponin C, initiating the cross-bridge cycling of actin and myosin, leading to muscle contraction. (S)-Verapamil's blockade of CaV1.2 attenuates this entire process.

cluster_membrane Sarcolemma cluster_cytosol Cardiomyocyte Cytosol AP Action Potential (Depolarization) CaV12 L-type Ca²⁺ Channel (CaV1.2) AP->CaV12 Activates Ca_influx Ca²⁺ Influx CaV12->Ca_influx Verapamil (S)-(-)-Verapamil Verapamil->CaV12 Blocks CICR Calcium-Induced Calcium Release (CICR) Ca_influx->CICR Triggers RyR2 RyR2 CICR->RyR2 SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Release RyR2->Ca_SR Ca_binds_TnC Ca²⁺ binds to Troponin C Ca_SR->Ca_binds_TnC Contraction Myofilament Contraction Ca_binds_TnC->Contraction

Caption: (S)-Verapamil blocks CaV1.2, inhibiting Ca²⁺ influx and muscle contraction.
Signaling in Vascular Smooth Muscle Cells

In vascular smooth muscle, Ca²⁺ influx through CaV1.2 channels binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, enabling actin-myosin interaction and leading to vasoconstriction. (S)-Verapamil's blockade of this initial Ca²⁺ entry promotes vasodilation.

cluster_membrane Cell Membrane cluster_cytosol Smooth Muscle Cytosol Depolarization Membrane Depolarization CaV12 L-type Ca²⁺ Channel (CaV1.2) Depolarization->CaV12 Activates Ca_influx Ca²⁺ Influx CaV12->Ca_influx Verapamil (S)-(-)-Verapamil Verapamil->CaV12 Blocks Calmodulin Calmodulin Ca_influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Vasoconstriction Vasoconstriction pMLC->Vasoconstriction

Caption: (S)-Verapamil inhibits Ca²⁺ influx, preventing vasoconstriction.

Experimental Protocols

The characterization of (S)-(-)-Verapamil's mechanism of action relies on key experimental techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through the CaV1.2 channels in single cells (e.g., isolated cardiomyocytes or cell lines expressing the channel) and to quantify the inhibitory effect of (S)-Verapamil.

Objective: To determine the IC50 of (S)-(-)-Verapamil for CaV1.2 channels.

Methodology:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue, or a cell line (e.g., HEK-293) stably expressing the human CaV1.2 channel subunits is cultured on glass coverslips.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution mimicking the intracellular ionic environment (e.g., high K⁺, low Ca²⁺ with EGTA). The external bath solution contains physiological ion concentrations, with Ba²⁺ often substituted for Ca²⁺ to increase current amplitude and reduce calcium-dependent inactivation.

  • Gigaohm Seal and Whole-Cell Configuration: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal. A further pulse of suction ruptures the cell membrane under the pipette tip, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Voltage Clamp Protocol: The cell's membrane potential is clamped at a holding potential where most CaV1.2 channels are in the resting state (e.g., -80 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the channels, eliciting an inward current. To study use-dependence, these pulses are applied at varying frequencies.

  • Drug Application: A baseline current is recorded. (S)-(-)-Verapamil is then added to the external bath solution at increasing concentrations. The current is recorded at each concentration until a steady-state block is achieved.

  • Data Analysis: The peak inward current amplitude at each drug concentration is measured and normalized to the baseline current. A concentration-response curve is plotted, and the data are fitted with the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes or Culture CaV1.2-expressing cells Giga_Seal Form Gigaohm Seal Cell_Isolation->Giga_Seal Pipette_Prep Prepare Micropipette and Solutions Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol (e.g., -80mV to +10mV) Whole_Cell->Voltage_Clamp Baseline Record Baseline CaV1.2 Current Voltage_Clamp->Baseline Drug_App Apply (S)-Verapamil (Increasing Concentrations) Baseline->Drug_App Record_Block Record Steady-State Blocked Current Drug_App->Record_Block Measure_Peak Measure Peak Current Amplitude Record_Block->Measure_Peak Normalize Normalize to Baseline Measure_Peak->Normalize Plot_Curve Plot Concentration- Response Curve Normalize->Plot_Curve Calc_IC50 Calculate IC50 Plot_Curve->Calc_IC50

Caption: Workflow for determining the IC50 of (S)-Verapamil using patch-clamp.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of (S)-(-)-Verapamil to its receptor site on the CaV1.2 channel.

Objective: To determine the equilibrium dissociation constant (Kd) of (S)-(-)-Verapamil for its binding site.

Methodology:

  • Membrane Preparation: Cardiac tissue or cells expressing CaV1.2 are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in sarcolemma. Protein concentration of the membrane preparation is determined.

  • Assay Setup (Competition Binding):

    • A fixed concentration of a radiolabeled ligand that binds to the phenylalkylamine site (e.g., [³H]-Verapamil) is used.

    • A series of tubes is prepared, each containing the membrane preparation, the radioligand, and buffer.

    • Increasing concentrations of unlabeled ("cold") (S)-(-)-Verapamil are added to these tubes.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass-fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed quickly with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined from samples containing a high concentration of unlabeled ligand that saturates all specific binding sites.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the concentration of unlabeled (S)-Verapamil.

    • The IC50 (concentration of unlabeled drug that displaces 50% of the radioligand) is determined by fitting the data to a sigmoidal curve.

    • The Kd for (S)-Verapamil is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The mechanism of action of (S)-(-)-Verapamil-d3 Hydrochloride is fundamentally centered on the stereoselective, high-affinity blockade of L-type (CaV1.2) voltage-gated calcium channels by its (S)-Verapamil component. Its state-dependent binding allows for a potent and targeted inhibition of calcium influx in cardiovascular tissues, leading to reduced heart rate, slowed AV nodal conduction, decreased myocardial contractility, and systemic vasodilation. The deuteration of the molecule is a pharmacokinetic enhancement intended to improve metabolic stability without altering the core pharmacodynamic interaction with the calcium channel. A thorough understanding of this mechanism, quantified through electrophysiological and binding assays, is essential for its rational use in research and clinical applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-Verapamil-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-(-)-Verapamil-d3 Hydrochloride, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of the pharmacologically more potent S-enantiomer of Verapamil. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for structural and chiral purity analysis.

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1] It is administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties.[1] The S-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the R-enantiomer.[1] Consequently, the ability to resolve and quantify the individual enantiomers is of significant importance in clinical and preclinical research. (S)-(-)-Verapamil-d3 Hydrochloride, with a deuterium-labeled N-methyl group, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods, ensuring high accuracy and precision in quantification.[1]

Proposed Synthesis of (S)-(-)-Verapamil-d3 Hydrochloride

The proposed synthesis workflow is illustrated below:

Synthesis_Workflow A Racemic Verapamil B N-Demethylation A->B C Norverapamil B->C D Chiral Resolution C->D E (S)-Norverapamil D->E F Deuterated Methylation E->F G (S)-(-)-Verapamil-d3 F->G H Salt Formation G->H I (S)-(-)-Verapamil-d3 HCl H->I

Caption: Proposed synthetic workflow for (S)-(-)-Verapamil-d3 Hydrochloride.

An alternative, more modern approach involves the direct enantioselective synthesis of an (S)-Verapamil precursor, which can then be deuterated. A concise three-step synthesis of (S)-Verapamil has been reported, achieving a 55% overall yield and a 91:9 enantiomeric ratio, utilizing a rhodium-catalyzed allylic alkylation to establish the chiral center.[2][3] For the introduction of the deuterium label, a demethylation-remethylation strategy is proposed, similar to methods used for synthesizing ¹³C-labeled Verapamil.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis and characterization of (S)-(-)-Verapamil-d3 Hydrochloride.

Synthesis of (S)-Norverapamil

This step can be achieved either by N-demethylation of racemic Verapamil followed by chiral resolution or via a direct enantioselective synthesis of a suitable precursor. The latter is often preferred for better overall efficiency.

Synthesis of (S)-(-)-Verapamil-d3

Reagents and Materials:

  • (S)-Norverapamil

  • Deuterated methyl iodide (CD₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of (S)-Norverapamil in anhydrous acetonitrile, add potassium carbonate.

  • Stir the suspension under an inert atmosphere (Argon or Nitrogen).

  • Add deuterated methyl iodide (CD₃I) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude (S)-(-)-Verapamil-d3.

  • Purify the crude product by column chromatography on silica gel.

Formation of (S)-(-)-Verapamil-d3 Hydrochloride

Reagents and Materials:

  • (S)-(-)-Verapamil-d3

  • Ethyl acetate (anhydrous)

  • Hydrochloric acid solution in ethyl acetate or isopropanol

Procedure:

  • Dissolve the purified (S)-(-)-Verapamil-d3 in anhydrous ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethyl acetate or isopropanol dropwise while stirring.

  • A precipitate of (S)-(-)-Verapamil-d3 Hydrochloride will form.

  • Stir the suspension in the cold for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product.

Characterization of (S)-(-)-Verapamil-d3 Hydrochloride

A comprehensive characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Analytical_Workflow Start Synthesized Product ((S)-(-)-Verapamil-d3 HCl) Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure Chiral Enantiomeric Purity Start->Chiral HPLC HPLC / UPLC Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Final Characterized Product HPLC->Final NMR->Final MS->Final ChiralHPLC->Final

Caption: General analytical workflow for product characterization.

Quantitative Data Summary

The following table summarizes the expected and representative quantitative data for (S)-(-)-Verapamil-d3 Hydrochloride.

ParameterExpected/Representative ValueMethod
Molecular Formula C₂₇H₃₆D₃ClN₂O₄-
Molecular Weight 494.09 g/mol -
Appearance White to off-white solidVisual Inspection
Chemical Purity ≥98%HPLC/UPLC
Enantiomeric Purity ≥98% e.e.Chiral HPLC
Isotopic Purity ≥98% Deuterium incorporationMass Spectrometry
Mass (m/z) Expected [M+H]⁺ at 458.3High-Resolution MS (ESI+)
¹H NMR Conforms to structure, absence of N-CH₃ signal at ~2.5 ppm¹H NMR (e.g., 400 MHz, CDCl₃)
Optical Rotation Specific value for (S)-enantiomer (negative)Polarimetry
High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.

  • Injection Volume: 10 µL.

  • Expected Outcome: A single major peak corresponding to the product, with any impurities being well-resolved.

Chiral HPLC for Enantiomeric Purity

Protocol:

  • Column: A chiral stationary phase column, such as Chiralpak AD or a CHIRAL AGP-CSP.[4][5]

  • Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 278 nm or fluorescence detection (excitation 276 nm, emission 310 nm).[5]

  • Expected Outcome: Separation of the (S)- and (R)-enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the (S)-enantiomer.

Mass Spectrometry (MS)

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or analyzed via LC-MS.

  • Expected Outcome: The protonated molecular ion [M+H]⁺ for (S)-(-)-Verapamil-d3 is expected at an m/z of approximately 458.3, which is 3 units higher than the non-deuterated Verapamil (m/z 455.3). This confirms the successful incorporation of the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Expected Outcome: The ¹H NMR spectrum will be consistent with the structure of Verapamil, with the notable absence of the singlet corresponding to the N-methyl protons (typically around 2.5 ppm in the non-deuterated compound). The remaining proton signals should integrate correctly and show the expected multiplicities. The ¹³C NMR will show the expected number of carbon signals, with the N-CD₃ carbon signal exhibiting a characteristic triplet due to coupling with deuterium.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (S)-(-)-Verapamil-d3 Hydrochloride. The proposed synthetic route is based on established and reliable chemical transformations. The analytical methods described are essential for ensuring the quality, purity, and correct isotopic labeling of the final product, making it a suitable internal standard for demanding bioanalytical applications in drug development and clinical research.

References

Stereospecific Activity of Verapamil Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmias.[1][2] It is administered clinically as a racemic mixture of two enantiomers, (S)-verapamil and (R)-verapamil.[1][3] Despite their identical chemical composition, these stereoisomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the stereospecific activity of verapamil enantiomers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Pharmacodynamic Differences

The primary mechanism of action of verapamil is the blockade of L-type calcium channels, which are crucial for cardiac contractility and vascular smooth muscle tone.[1][2] The two enantiomers of verapamil display marked differences in their potency as calcium channel antagonists.

(S)-Verapamil: The More Potent Calcium Channel Blocker

The (S)-enantiomer is significantly more potent in its calcium channel blocking activity compared to the (R)-enantiomer.[1][3] This stereoselectivity is evident in its pronounced negative inotropic, chronotropic, and dromotropic effects on the heart.[4] Studies have consistently shown that (S)-verapamil is approximately 20 times more potent than (R)-verapamil in prolonging the PR interval, an electrocardiographic measure of atrioventricular (AV) conduction.[5][6][7] In conscious rats, (-)-verapamil (the levorotatory enantiomer, corresponding to S-verapamil) was found to be about 4 times more potent than (+)-verapamil in reducing ventricular arrhythmias, heart rate, and blood pressure.[8][9] Furthermore, in isolated rat ventricles, (-)-verapamil was 8 to 21 times more potent than (+)-verapamil in reducing contractility.[8][9]

(R)-Verapamil: Alternative Activities

While less potent at the L-type calcium channel, (R)-verapamil is not devoid of pharmacological activity. Notably, it has been observed to cause a significant reduction in mean arterial pressure, an effect not as pronounced with (S)-verapamil at therapeutic concentrations.[6][7]

Interaction with Multidrug Resistance Proteins

Beyond their cardiovascular effects, verapamil enantiomers are known to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), which are involved in cellular drug efflux and contribute to multidrug resistance in cancer.

Interestingly, the stereoselectivity observed at the calcium channel is not mirrored in their interaction with P-gp. Both (S)- and (R)-verapamil are effective in modulating P-gp-mediated drug transport, with studies showing they are about equally effective in increasing the cellular accumulation of anticancer drugs.[10]

In contrast, the enantiomers exhibit differential effects on MRP1. (S)-verapamil has been shown to induce the death of MRP1-expressing tumor cells by stimulating glutathione transport, a process antagonized by the (R)-isomer.[11] Conversely, (R)-verapamil acts as an inhibitor of MRP1-mediated transport of other substrates, like leukotriene C4 and calcein, and can sensitize MRP1-overexpressing cells to chemotherapeutics.[11]

Pharmacokinetic Profile

The stereospecificity of verapamil extends to its pharmacokinetics. Following oral administration of the racemic mixture, the plasma concentration of (R)-verapamil is typically higher than that of (S)-verapamil, with reported ratios around 5:1.[6] This is due to the more extensive first-pass metabolism of the (S)-enantiomer by cytochrome P450 enzymes in the liver.[3][12] The systemic clearance of (S)-verapamil is significantly higher than that of (R)-verapamil.[3][13]

Quantitative Data Summary

The following tables summarize the key quantitative differences between (S)- and (R)-verapamil.

Parameter(S)-Verapamil Potency vs. (R)-VerapamilReference(s)
L-type Ca2+ Channel Blockade~20-fold greater[3][5]
PR Interval Prolongation~20-fold more potent[6][7]
Negative Inotropic Effect8-21 times more potent[8][9]
Antiarrhythmic Activity~4-fold more potent[8][9]
Pharmacokinetic Parameter (Oral Administration)(S)-Verapamil(R)-VerapamilReference(s)
Plasma Concentration Ratio (R:S)1~5[6]
Systemic Clearance (mL/min)~2855 - 5481~651 - 1007[3][13]
Apparent Oral Bioavailability (Rat)0.074 ± 0.0310.041 ± 0.011[14]

Experimental Protocols

Enantiomeric Separation of Verapamil

1. High-Performance Liquid Chromatography (HPLC)

A common method for separating verapamil enantiomers involves chiral HPLC.

  • Chiral Stationary Phase: An alpha 1-acid glycoprotein (Chiral-AGP) column is frequently used.[15][16][17] Alternatively, an amylose tris-3,5-dimethylphenylcarbamate column (Chiralpak AD) can be employed for simultaneous determination of verapamil and its metabolite norverapamil without derivatization.[15]

  • Mobile Phase: A typical mobile phase for a Chiral-AGP column consists of a buffered aqueous solution with an organic modifier like acetonitrile. The pH of the buffer is a critical parameter, with a higher pH generally favoring enantioselectivity.[16] For a Chiralpak AD column in normal-phase mode, a mixture of hexane, ethanol, and diethylamine can be used.

  • Detection: Fluorescence detection is commonly used, with excitation and emission wavelengths typically set around 276 nm and 310 nm, respectively.[15]

  • Sample Preparation: Plasma or serum samples are typically prepared by protein precipitation followed by solid-phase extraction.

2. Capillary Electrophoresis (CE)

Capillary electrophoresis offers an alternative for chiral separation.

  • Chiral Selector: Cyclodextrins, such as trimethyl-β-cyclodextrin (TM-β-CD) or carboxymethyl-β-cyclodextrin (CM-β-CD), are added to the background electrolyte to achieve enantiomeric resolution.[15][18]

  • Background Electrolyte: A phosphate buffer at a controlled pH (e.g., pH 5.0) is commonly used.[18]

  • Separation Conditions: The separation is influenced by the concentration of the chiral selector, temperature, and applied voltage.[18]

  • Detection: UV detection at wavelengths of 210, 230, or 280 nm is typical.[18]

Functional Assays

1. Calcium Channel Blocking Activity (Isolated Heart Preparation)

  • Model: Langendorff-perfused isolated heart from a suitable animal model (e.g., rat).

  • Protocol: The heart is retrogradely perfused with a Krebs-Henseleit solution and paced at a constant rate. The enantiomers of verapamil are infused at increasing concentrations.

  • Measurement: Contractility (e.g., left ventricular developed pressure) and heart rate are continuously monitored. The potency of each enantiomer is determined by constructing dose-response curves.[8][9]

2. P-glycoprotein/MRP1 Transport Assays

  • Cell Lines: Cell lines overexpressing the transporter of interest (e.g., MRP1-transfected BHK-21 cells) and control cells are used.[11]

  • Substrates: A fluorescent substrate of the transporter (e.g., calcein-AM for MRP1) or a radiolabeled anticancer drug is used.

  • Protocol: Cells are incubated with the substrate in the presence and absence of the verapamil enantiomers.

  • Measurement: Intracellular accumulation of the fluorescent or radiolabeled substrate is quantified using flow cytometry or scintillation counting, respectively. The ability of each enantiomer to inhibit efflux is determined by the increase in substrate accumulation.[11]

Signaling Pathways and Experimental Workflows

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_channel->Ca_in Contraction Muscle Contraction Ca_in->Contraction Initiates Ca_out Extracellular Ca²⁺ Ca_out->Ca_channel Opens upon Depolarization S_Verapamil (S)-Verapamil S_Verapamil->Ca_channel Strong Inhibition (High Affinity) R_Verapamil (R)-Verapamil R_Verapamil->Ca_channel Weak Inhibition (Low Affinity)

Caption: Stereoselective blockade of L-type calcium channels by verapamil enantiomers.

MRP1_Modulation cluster_cell MRP1-Expressing Cell MRP1 MRP1 Transporter GSH_out GSH Efflux MRP1->GSH_out Mediates Chemo_out Chemotherapeutic Efflux MRP1->Chemo_out Mediates GSH_in Intracellular Glutathione (GSH) GSH_in->MRP1 Apoptosis Cell Death (Apoptosis) GSH_out->Apoptosis Leads to Chemo_in Intracellular Chemotherapeutic Chemo_in->MRP1 Sensitization Sensitization to Chemotherapy Chemo_out->Sensitization Inhibition leads to S_Verapamil (S)-Verapamil S_Verapamil->MRP1 Stimulates R_Verapamil (R)-Verapamil R_Verapamil->MRP1 Inhibits R_Verapamil->S_Verapamil Antagonizes

Caption: Differential modulation of MRP1 by verapamil enantiomers.

Experimental_Workflow_HPLC cluster_workflow Chiral HPLC Separation Workflow Sample Plasma/Serum Sample (containing racemic verapamil) Preparation Sample Preparation (Protein Precipitation, SPE) Sample->Preparation Injection Injection into HPLC System Preparation->Injection Separation Chiral Separation (e.g., Chiral-AGP column) Injection->Separation Detection Fluorescence Detection (λex=276nm, λem=310nm) Separation->Detection Analysis Data Analysis (Quantification of each enantiomer) Detection->Analysis

References

A Deep Dive into the Stereoselective Pharmacology of Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a cornerstone in the management of cardiovascular diseases, is administered clinically as a racemic mixture of two enantiomers, (S)-verapamil and (R)-verapamil. While chemically identical in composition, these stereoisomers possess distinct three-dimensional arrangements that lead to significant differences in their pharmacological profiles. This technical guide provides a comprehensive analysis of the stereoselective pharmacodynamics and pharmacokinetics of S-verapamil and R-verapamil, offering valuable insights for researchers and professionals in drug development. This document delves into their differential effects on the cardiovascular system, their metabolic fates, and their interactions with key ion channels, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Differential Pharmacological Effects on the Cardiovascular System

The enantiomers of verapamil exhibit marked differences in their effects on cardiac electrophysiology and vascular smooth muscle, which are central to their therapeutic actions and side-effect profiles.

Cardiac Effects: Negative Dromotropy and Inotropy

The primary cardiac effect of verapamil is the blockade of L-type calcium channels, leading to a reduction in atrioventricular (AV) nodal conduction (negative dromotropic effect) and a decrease in myocardial contractility (negative inotropic effect). Clinical and preclinical studies have consistently demonstrated that (S)-verapamil is approximately 20 times more potent than (R)-verapamil in its negative dromotropic effect [1][2][3]. This pronounced difference is a critical factor in the antiarrhythmic efficacy of racemic verapamil.

Vascular Effects: Vasodilation and Blood Pressure Reduction

In contrast to its cardiac effects, the R-enantiomer plays a more significant role in mediating the vasodilation and subsequent reduction in blood pressure. Studies in humans have shown that (R)-verapamil causes a significantly greater reduction in mean arterial pressure (MAP) compared to (S)-verapamil [1][3]. This suggests a degree of tissue selectivity in the actions of the verapamil enantiomers, with S-verapamil being more cardio-selective and R-verapamil contributing more to peripheral vasodilation.

Stereoselective Pharmacokinetics and Metabolism

The pharmacokinetic profiles of S-verapamil and R-verapamil are characterized by significant stereoselectivity, primarily due to differential first-pass metabolism.

Metabolism

Verapamil is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. The metabolism is stereoselective, with (S)-verapamil being cleared more rapidly than (R)-verapamil [2]. This results in a higher plasma concentration ratio of R- to S-verapamil after oral administration of the racemate. The major metabolic pathways are N-dealkylation and N-demethylation, primarily mediated by CYP3A4, with contributions from other isoforms.

Pharmacokinetic Parameters

The disparate metabolic rates of the enantiomers lead to distinct pharmacokinetic parameters. Following oral administration, the systemic bioavailability of S-verapamil is considerably lower than that of R-verapamil. The apparent oral clearance of S-verapamil is significantly higher than that of R-verapamil[2]. These pharmacokinetic differences are crucial considerations in understanding the overall pharmacological effect of racemic verapamil.

Comparative Analysis of Ion Channel Interactions

The primary molecular target of verapamil is the L-type calcium channel. However, its enantiomers also interact with other ion channels, which can contribute to their therapeutic and adverse effects.

L-type Calcium Channels
hERG Potassium Channels

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization, and its blockade can lead to QT interval prolongation and an increased risk of arrhythmias. Studies have shown that both verapamil enantiomers can block hERG channels. Interestingly, some research suggests that (+)-verapamil (R-verapamil) and (-)-verapamil (S-verapamil) have similar potencies for hERG channel inhibition , with IC50 values in the low micromolar range[4]. This indicates a lack of significant stereoselectivity at this particular off-target channel, which is an important consideration in assessing the overall cardiac safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic profiles of S-verapamil and R-verapamil.

ParameterS-VerapamilR-VerapamilReference(s)
Pharmacodynamics
Negative Dromotropic Potency~20-fold more potent than R-verapamil-[1][2][3]
Effect on Mean Arterial PressureNo significant effectSignificant reduction[1][3]
hERG Channel Blockade (IC50)4.0 +/- 0.7 µM3.5 +/- 0.4 µM[4]
Pharmacokinetics
Apparent Oral Clearance (Single Dose)5481 +/- 2731 mL/min1007 +/- 380 mL/min[2]
Apparent Oral Clearance (Multiple Doses)2855 +/- 1097 mL/min651 +/- 253 mL/min[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacological properties of verapamil enantiomers.

Radioligand Binding Assay for L-type Calcium Channel Affinity

This protocol outlines a method for determining the binding affinity (Ki) of S-verapamil and R-verapamil for L-type calcium channels in cardiac tissue.

Objective: To determine the equilibrium dissociation constant (Ki) of S-verapamil and R-verapamil for the L-type calcium channel in rat cardiac sarcolemmal membranes using a competitive radioligand binding assay with [3H]-verapamil.

Materials:

  • Rat cardiac tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

  • [3H]-verapamil (radioligand)

  • Unlabeled S-verapamil and R-verapamil

  • Non-specific binding agent (e.g., high concentration of unlabeled racemic verapamil)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cardiac tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein.

    • Add increasing concentrations of unlabeled S-verapamil or R-verapamil.

    • Add a fixed concentration of [3H]-verapamil.

    • For determination of non-specific binding, add a high concentration of unlabeled racemic verapamil to a separate set of tubes.

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor (S- or R-verapamil).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Inhibition

This protocol describes the measurement of L-type calcium currents (ICa,L) in isolated ventricular myocytes and the determination of the inhibitory effects of S-verapamil and R-verapamil.

Objective: To determine the concentration-response relationship for the inhibition of L-type calcium current by S-verapamil and R-verapamil in isolated guinea pig ventricular myocytes.

Materials:

  • Isolated guinea pig ventricular myocytes

  • External (bath) solution (e.g., containing in mM: 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Internal (pipette) solution (e.g., containing in mM: 120 CsCl, 20 TEA-Cl, 5 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2)

  • S-verapamil and R-verapamil stock solutions

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Cell Preparation:

    • Isolate ventricular myocytes from a guinea pig heart using enzymatic digestion.

    • Allow the cells to stabilize in the external solution.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent myocytes in the recording chamber on the microscope stage.

    • Pull a glass micropipette to a resistance of 2-4 MΩ when filled with the internal solution.

    • Approach a myocyte with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a holding potential of -80 mV to keep the L-type calcium channels in a closed state.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type calcium current.

  • Drug Application:

    • Record a stable baseline ICa,L.

    • Perfuse the recording chamber with the external solution containing a known concentration of S-verapamil or R-verapamil.

    • Record the ICa,L in the presence of the drug until a steady-state block is achieved.

    • Repeat with increasing concentrations of the enantiomer to establish a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the ICa,L before and after the application of each drug concentration.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition as a function of the log concentration of the drug.

    • Fit the data to the Hill equation to determine the IC50 value for each enantiomer.

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacology of verapamil enantiomers.

L_type_calcium_channel_blockade cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel (α1 subunit) Blockade Channel Blockade L_type_Ca_channel->Blockade S_Verapamil S-Verapamil S_Verapamil->L_type_Ca_channel High Affinity (Cardiac) R_Verapamil R-Verapamil R_Verapamil->L_type_Ca_channel Lower Affinity (Cardiac) Higher Effect (Vascular) Reduced_Ca_influx Reduced Ca2+ Influx Blockade->Reduced_Ca_influx Negative_Dromotropy Negative Dromotropy (AV Node) Reduced_Ca_influx->Negative_Dromotropy Negative_Inotropy Negative Inotropy (Myocardium) Reduced_Ca_influx->Negative_Inotropy Vasodilation Vasodilation (Vascular Smooth Muscle) Reduced_Ca_influx->Vasodilation

Signaling pathway of L-type calcium channel blockade by verapamil enantiomers.

patch_clamp_workflow Start Start Cell_Isolation Isolate Ventricular Myocytes Start->Cell_Isolation Pipette_Prep Prepare Patch Pipette (Internal Solution) Cell_Isolation->Pipette_Prep Giga_Seal Form Giga-Seal on Cell Membrane Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline L-type Ca2+ Current Whole_Cell->Baseline_Recording Drug_Application Apply S- or R-Verapamil Baseline_Recording->Drug_Application Drug_Effect_Recording Record L-type Ca2+ Current in Presence of Drug Drug_Application->Drug_Effect_Recording Data_Analysis Analyze Current Inhibition (Determine IC50) Drug_Effect_Recording->Data_Analysis End End Data_Analysis->End

Experimental workflow for a whole-cell patch-clamp assay.

verapamil_metabolism Racemic_Verapamil Racemic Verapamil S_Verapamil S-Verapamil Racemic_Verapamil->S_Verapamil R_Verapamil R-Verapamil Racemic_Verapamil->R_Verapamil S_Norverapamil S-Norverapamil (Active Metabolite) S_Verapamil->S_Norverapamil CYP3A4 (Major) N-demethylation Other_Metabolites Other Metabolites S_Verapamil->Other_Metabolites CYP3A4, CYP2C8 N-dealkylation R_Norverapamil R-Norverapamil (Active Metabolite) R_Verapamil->R_Norverapamil CYP3A4 (Major) N-demethylation R_Verapamil->Other_Metabolites CYP3A4, CYP2C8 N-dealkylation

Simplified metabolic pathways of verapamil enantiomers.

Conclusion

The pharmacological profile of verapamil is a compelling example of stereoselectivity in drug action. The S-enantiomer is the primary contributor to the negative dromotropic effects, making it crucial for the antiarrhythmic properties of the racemic mixture. Conversely, the R-enantiomer has a more pronounced effect on blood pressure reduction. The stereoselective metabolism of verapamil, with the rapid clearance of the S-enantiomer, further complicates the relationship between dose and effect. A thorough understanding of these stereoselective differences is paramount for optimizing therapeutic strategies and for the development of future cardiovascular drugs with improved efficacy and safety profiles. This technical guide provides a foundational resource for researchers and clinicians working with this important class of therapeutic agents.

References

Isotopic Labeling of Verapamil: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verapamil, a phenylalkylamine calcium channel blocker, is a widely used therapeutic agent for cardiovascular conditions. Beyond its clinical applications, verapamil serves as a crucial tool in drug development and physiological research, primarily due to its well-characterized interaction with P-glycoprotein (P-gp), an important efflux transporter. Isotopic labeling of verapamil with radionuclides (such as Carbon-11, Carbon-14, and Tritium) and stable isotopes (like Deuterium and Carbon-13) enables researchers to conduct a variety of in vitro and in vivo studies. These studies are pivotal for understanding its pharmacokinetics, metabolism, and its role as a P-gp inhibitor. This technical guide provides a comprehensive overview of the methods for preparing isotopically labeled verapamil, along with experimental protocols and data for use in a research setting.

Data on Isotopically Labeled Verapamil

The following tables summarize key quantitative data for different isotopically labeled versions of verapamil, providing a comparative overview for researchers selecting a suitable tracer for their studies.

IsotopePrecursorRadiochemical YieldRadiochemical PuritySpecific ActivityReference
Carbon-11 Desmethylverapamil66 ± 4%>99%5 - 30 TBq/mmol[1]
Carbon-14 [¹⁴C]Potassium CyanideYield not specifiedPurity not specified50-60 mCi/mmol (typical for ¹⁴C compounds)[2]
Tritium VerapamilYield not specifiedPurity not specifiedActivity not specified[3]

Table 1: Radiosynthesis and Properties of Radiolabeled Verapamil. This table provides a summary of the key parameters for the synthesis of radiolabeled verapamil isotopes commonly used in research.

IsotopeLabeled PrecursorMethodIncorporationReference
Carbon-13 [¹³C]CH₃IDemethylation and re-methylation50% in the N-methyl group
Deuterium (d3) Deuterated ReagentsMulti-step synthesisN-methyl-d3[4]
Deuterium (d6) Deuterated ReagentsMulti-step synthesisNot specified[4]

Table 2: Synthesis of Stable Isotope-Labeled Verapamil. This table outlines the methods for preparing verapamil labeled with stable isotopes, which are valuable for non-radioactive tracer studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of isotopically labeled verapamil.

Synthesis of [¹¹C]Verapamil

The radiosynthesis of [¹¹C]Verapamil is most commonly achieved via the N-methylation of its precursor, desmethylverapamil, using a ¹¹C-methylating agent.

Materials and Reagents:

  • Desmethylverapamil

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., NaOH, proton sponge)

  • HPLC purification system with a suitable column (e.g., C18)

  • Solvents for HPLC (e.g., acetonitrile, water, buffer)

  • Solid-phase extraction (SPE) cartridges for formulation

  • Sterile water for injection

  • Ethanol for formulation

Experimental Workflow:

G cluster_0 [11C]CO2 Production cluster_1 [11C]Methylating Agent Synthesis cluster_2 Radiolabeling Reaction cluster_3 Purification and Formulation a Cyclotron Production of [11C]CO2 b Conversion to [11C]CH3I a->b c Conversion to [11C]CH3OTf b->c d Reaction of Desmethylverapamil with [11C]CH3OTf c->d e HPLC Purification d->e f Solid-Phase Extraction (SPE) e->f g Final Formulation in Sterile Solution f->g h h g->h Quality Control VerapamilMetabolism cluster_N_Dealkylation N-Dealkylation (CYP3A4, CYP3A5, CYP2C8) cluster_N_Demethylation N-Demethylation (CYP3A4, CYP3A5, CYP2C8) cluster_O_Demethylation O-Demethylation Verapamil Verapamil D617 D617 Verapamil->D617 Norverapamil Norverapamil Verapamil->Norverapamil D702_D703 D-702 / D-703 Verapamil->D702_D703 PR25 PR-25 (D-717) D617->PR25 D620 D620 D702_D703->D620 Pgp_Inhibition cluster_Cell Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Efflux Pgp->Efflux Effluxes Substrate Inhibition Inhibition Pgp->Inhibition Inhibited Efflux Verapamil Verapamil Verapamil->Pgp Binds to P-gp, inhibiting substrate binding Substrate P-gp Substrate (e.g., another drug) Substrate->Pgp Binds to P-gp

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a phenylalkylamine calcium channel blocker widely used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2][3] It functions by inhibiting voltage-dependent L-type calcium channels, leading to reduced cardiac contractility and vasodilation of blood vessels.[1][2][4] Verapamil is administered as a racemic mixture, with the S-enantiomer possessing significantly greater pharmacological potency than the R-enantiomer.[3][5] The drug undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which results in low bioavailability (10-35%).[2][4][6]

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a technique used to alter the pharmacokinetic properties of drugs.[7][8] This modification relies on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage.[7][9] For drugs like verapamil that are heavily metabolized, deuteration can lead to a decreased rate of metabolism, potentially improving bioavailability, extending half-life, and reducing patient dosing frequency.[8][10] This guide provides a detailed overview of the physical, chemical, and pharmacokinetic properties of deuterated verapamil, along with the experimental methodologies used for its analysis.

Physical and Chemical Properties

Deuteration of verapamil involves replacing one or more hydrogen atoms with deuterium. Common deuterated variants include verapamil-d3, -d6, and -d7, where the number indicates the count of deuterium atoms. While this substitution minimally affects the molecule's size and shape, it increases the molecular weight.[7] The fundamental physicochemical properties are largely retained, but the isotopic substitution is key to altering its metabolic fate.

PropertyVerapamilVerapamil-d3 (Hydrochloride)Verapamil-d6Verapamil-d7
Molecular Formula C₂₇H₃₈N₂O₄C₂₇H₃₅D₃N₂O₄ • HClC₂₇D₆H₃₂N₂O₄C₂₇H₃₁D₇N₂O₄
Molecular Weight 454.6 g/mol [3]494.1 g/mol [11]460.6 g/mol [12]461.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile[3]α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methyl-d3-amino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile, monohydrochloride[11]2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile[12](±)-5-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]-2-(3,4-dimethoxyphenyl-2,5,6-d3)-2-(1-methylethyl)valeronitrile-d4
Physical Form Viscous, pale yellow oil[3]SolidNeatSolid
Solubility (Verapamil HCl) Freely soluble in water, ethanol, and chloroform.[3]DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL[11]Not specifiedNot specified
pKa 8.92[5]Not specifiedNot specifiedNot specified

Pharmacokinetics and the Deuterium Isotope Effect

The primary advantage of deuterating verapamil lies in its potential to favorably alter its pharmacokinetic profile. Verapamil is metabolized by CYP enzymes, particularly CYP3A4, through processes like N-demethylation and O-demethylation.[13] Introducing deuterium at these metabolic sites can slow these reactions.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, requiring more energy to break. In drug metabolism, if the cleavage of a C-H bond is the rate-limiting step of a reaction, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[9] This phenomenon is known as the kinetic deuterium isotope effect.[9][10] For CYP-mediated reactions, the presence of a significant primary deuterium KIE indicates that hydrogen abstraction is at least partially rate-limiting.[9]

Comparative Pharmacokinetic Data

Studies using stable isotope-labeled verapamil have been instrumental in elucidating its complex pharmacokinetics, including its stereoselective first-pass metabolism.[14][15] For instance, after oral administration of a pseudoracemic mixture, the bioavailability of (+)-verapamil (50%) was found to be 2.5 times greater than that of (-)-verapamil (20%), highlighting stereoselective metabolism.[14]

A study using deuterium-labeled verapamil (VER-d6) in rats demonstrated the utility of this approach in analyzing drug-drug interactions.[16] When co-administered with a potent CYP inhibitor, the oral bioavailability of verapamil increased from 0.02 to 0.45.[16] While direct comparative studies on the improved pharmacokinetics of a deuterated therapeutic version of verapamil versus the standard version are not extensively detailed in the provided results, the principles of KIE suggest that deuteration at metabolic hot spots would lead to increased bioavailability and a longer half-life.[8][10]

ParameterVerapamil (Oral)Deuterated VerapamilNote
Bioavailability 10–35%[2][4] (20% average[6][17][18])Potentially higherThe increase depends on the position and number of deuterium substitutions and their effect on rate-limiting metabolic pathways.[10]
Half-life (t½) 3-5 hours[17][18]Potentially longerSlower metabolism due to the KIE can extend the drug's presence in circulation.[7]
Metabolism Extensive first-pass metabolism via CYP3A4.[4][13]Reduced rate of metabolismDeuteration at sites of N- and O-demethylation can slow clearance.[13]
Key Metabolite Norverapamil[6]Norverapamil (deuterated)The rate of formation would be reduced if deuteration occurs at the N-methyl group.

Mechanism of Action: Signaling Pathway

Deuteration does not alter the mechanism of action of verapamil. It continues to function as a calcium channel blocker.[19] Verapamil primarily targets L-type calcium channels in cardiac myocytes and vascular smooth muscle cells.[1][4][20]

Mechanism Steps:

  • Binding: Verapamil binds to the alpha-1 subunit of L-type calcium channels, which are crucial for muscle contraction.[4]

  • Inhibition of Calcium Influx: This binding blocks the influx of calcium ions into the cells during depolarization.[1][20]

  • Effect on Cardiac Muscle: In the heart, reduced calcium influx leads to a decrease in the force of contraction (negative inotropic effect) and slows down electrical conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, thus lowering the heart rate (negative chronotropic effect).[1]

  • Effect on Vascular Smooth Muscle: In blood vessels, blocking calcium influx causes the smooth muscle to relax, leading to vasodilation.[2][4]

  • Overall Physiological Effect: The combined effects of decreased cardiac output and reduced peripheral vascular resistance result in lower blood pressure.[20]

Verapamil_Signaling_Pathway cluster_drug Drug Action cluster_channel Cellular Target cluster_cellular Cellular Response cluster_physiological Physiological Outcome Verapamil Deuterated Verapamil CaChannel L-Type Calcium Channel (Cardiac & Smooth Muscle) Verapamil->CaChannel Binds & Inhibits CaInflux Decreased Intracellular Ca²⁺ Influx CaChannel->CaInflux Blocks Contraction Reduced Muscle Contraction CaInflux->Contraction Leads to Heart Decreased Cardiac Contractility & Heart Rate Contraction->Heart Vessel Vasodilation of Peripheral Arterioles Contraction->Vessel BP Lowered Blood Pressure Heart->BP Vessel->BP

Caption: Signaling pathway of deuterated verapamil.

Experimental Protocols & Methodologies

The analysis and characterization of deuterated verapamil rely on established and validated analytical techniques, often using the deuterated compound itself as an internal standard for the quantification of the non-deuterated form.

Synthesis of Deuterated Verapamil

The synthesis of deuterated verapamil involves introducing deuterium atoms at specific positions in the molecule. For example, (-)-2H6-Verapamil was prepared from ring trideuterated 3,4-dimethoxyphenylacetic acid and (2S)-(+)-triphenyl-methoxy-2-[(methanesulfonyl)oxy]propane.[21] Additional deuterium atoms were incorporated into the N-methyl-3,4-dimethoxyphenethylamine moiety.[21]

General Protocol Outline:

  • Precursor Synthesis: Synthesize key precursors with deuterium atoms already incorporated. This often involves using deuterated starting materials or specific deuteration reactions.

  • Coupling Reactions: Couple the deuterated fragments with other non-deuterated parts of the verapamil structure to assemble the final molecule.

  • Purification: Purify the final deuterated verapamil product using techniques such as column chromatography to ensure high purity.

  • Characterization: Confirm the structure and the position of deuterium atoms using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Quantification Method: LC-MS/MS

A common and highly sensitive method for quantifying verapamil and its metabolites (including deuterated analogs) in biological samples is Reverse-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS).[5][22][23]

Detailed Protocol for Plasma Sample Analysis:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add a known concentration of the internal standard (e.g., verapamil-d7).

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reverse-phase column (e.g., Shimpak XR ODS, 75mm x 3.0mm, 1.7µ particle size) is typically used.[24]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[24]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Detection (Tandem Mass Spectrometry):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (verapamil) and the deuterated internal standard.

  • Quantification:

    • A calibration curve is generated by analyzing samples with known concentrations of verapamil.

    • The concentration of verapamil in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Collection B Add Deuterated Internal Standard A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Injection into HPLC E->F G Chromatographic Separation (C18 Column) F->G H Ionization (ESI+) G->H I MS/MS Detection (MRM) H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification via Calibration Curve K->L M Final Concentration Report L->M

Caption: Workflow for LC-MS/MS quantification.

In Vivo Pharmacokinetic Study Protocol

To evaluate the pharmacokinetic profile of deuterated verapamil, animal studies are conducted, typically in rats.

Protocol for Oral Administration in Rats:

  • Animal Model: Wistar rats are commonly used.[16] Animals are fasted overnight before the experiment.

  • Drug Administration:

    • A cohort of rats is administered an oral dose of verapamil (e.g., 1 mg/kg).[16]

    • A second cohort is administered an equivalent oral dose of deuterated verapamil.

    • For comparative bioavailability studies using a stable isotope co-administration design, a mixture of oral non-deuterated verapamil and intravenous deuterated verapamil (e.g., VER-d6, 0.005 mg/kg) can be given to the same animal.[16]

  • Blood Sampling:

    • Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated LC-MS/MS method as described previously.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time profiles are plotted for each compound.

    • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), and t½ (half-life) are calculated using non-compartmental analysis.

    • Statistical comparisons are made between the deuterated and non-deuterated groups.

PK_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_analysis Analysis & Reporting A Animal Acclimatization & Fasting B Group Allocation (Verapamil vs. d-Verapamil) A->B C Oral Drug Administration B->C D Serial Blood Sampling (Time-course) C->D E Plasma Separation & Storage D->E F LC-MS/MS Quantification of Drug in Plasma E->F G Pharmacokinetic Modeling (AUC, Cmax, t½) F->G H Statistical Analysis & Comparison G->H I Final Study Report H->I

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

Deuterated verapamil represents a strategic modification of a well-established therapeutic agent, designed to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, deuteration can slow the extensive first-pass metabolism that limits the bioavailability and shortens the half-life of conventional verapamil. The physical and chemical properties of deuterated verapamil are nearly identical to its hydrogenated counterpart, ensuring that its mechanism of action as a calcium channel blocker remains unchanged. The primary value for drug development professionals lies in the potential for a superior pharmacokinetic profile, which could translate to improved efficacy, reduced dosing frequency, and a better safety profile for patients. The analytical and experimental protocols outlined provide a robust framework for the synthesis, characterization, and in vivo evaluation of this promising therapeutic candidate.

References

The S-Enantiomer of Verapamil: A Deep Dive into its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a phenylalkylamine calcium channel blocker, is a racemic mixture of two enantiomers, (S)- and (R)-verapamil. While administered as a 1:1 mixture, the pharmacological activity of verapamil is predominantly attributed to the S-enantiomer. This technical guide provides an in-depth exploration of the biological significance of S-verapamil, focusing on its stereoselective pharmacodynamics and pharmacokinetics. We will delve into its mechanism of action, its profound effects on the cardiovascular system, and its interaction with drug transporters like P-glycoprotein. This document aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Verapamil is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias.[1] It is marketed as a racemic mixture, containing equal parts of the S- and R-enantiomers. However, the therapeutic effects are not equally distributed between these two stereoisomers. The S-enantiomer is the pharmacologically more potent of the two, exhibiting significantly greater activity in blocking L-type calcium channels, which is the primary mechanism of action for verapamil's clinical efficacy.[2][3] This guide will dissect the distinct biological roles of S-verapamil, highlighting the critical importance of stereochemistry in its pharmacological profile.

Pharmacodynamics of S-Verapamil

The profound cardiovascular effects of verapamil are primarily mediated by the S-enantiomer's potent and stereoselective blockade of L-type calcium channels.

Mechanism of Action: L-type Calcium Channel Blockade

S-verapamil exerts its effects by binding to the α1 subunit of the L-type calcium channels, which are abundant in cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.[4] This binding inhibits the influx of calcium ions into the cells, leading to a cascade of physiological responses. The S-enantiomer has been shown to be approximately 20 times more potent than the R-enantiomer in its negative dromotropic (slowing of AV conduction), chronotropic (decreasing heart rate), and inotropic (reducing myocardial contractility) effects.[5]

Cardiovascular Effects

The blockade of L-type calcium channels by S-verapamil translates into significant clinical effects:

  • Negative Chronotropy: By slowing the influx of calcium in the SA node, S-verapamil decreases the rate of spontaneous depolarization, leading to a reduction in heart rate.[6]

  • Negative Dromotropy: S-verapamil prolongs the effective refractory period in the AV node, thereby slowing the conduction of electrical impulses from the atria to the ventricles. This is the basis for its use in supraventricular tachycardias.[6]

  • Negative Inotropy: In the cardiac myocytes, reduced calcium entry during the plateau phase of the action potential leads to a decrease in the force of myocardial contraction.[7][8]

  • Vasodilation: In vascular smooth muscle, the inhibition of calcium influx leads to relaxation and vasodilation, resulting in a decrease in peripheral resistance and blood pressure.[8]

Quantitative Pharmacodynamic Data

While the greater potency of S-verapamil is well-established, specific binding affinity (Ki) and IC50 values for the S-enantiomer's interaction with L-type calcium channels can vary depending on the experimental setup. The following table summarizes available data for racemic verapamil and highlights the relative potency of the S-enantiomer.

ParameterTissue/SystemValue (for Racemic Verapamil unless specified)S-Verapamil Potency Relative to R-VerapamilReference(s)
Negative Dromotropic Effect AV Node Conduction (Humans)-~20-fold greater[5]
Negative Inotropic Effect (IC50) Diseased Human Myocardial Tissue0.79 µmol/LS-enantiomer is the primary contributor[9][10]
hERG K+ Channel Inhibition (IC50) HEK293 cells143.0 nmol/LNot specified[11]

Pharmacokinetics of S-Verapamil

The pharmacokinetic profile of verapamil is characterized by significant stereoselectivity in its metabolism and clearance, which impacts the systemic exposure of the more active S-enantiomer.

Absorption, Distribution, Metabolism, and Excretion
  • Absorption: Racemic verapamil is well absorbed after oral administration.[12]

  • Distribution: Both enantiomers are highly protein-bound in plasma.[4]

  • Metabolism: Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][13] This metabolism is stereoselective, with the S-enantiomer being cleared more rapidly than the R-enantiomer.[1][12] This results in a lower systemic bioavailability of the more active S-enantiomer after oral administration.[12]

  • Excretion: The metabolites of verapamil are primarily excreted in the urine.[1]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for the enantiomers of verapamil in humans.

ParameterS-VerapamilR-VerapamilReference(s)
Oral Clearance (Single Dose) 5481 +/- 2731 mL/min1007 +/- 380 mL/min[14]
Oral Clearance (Multiple Doses) 2855 +/- 1097 mL/min651 +/- 253 mL/min[14]
Systemic Bioavailability Lower than R-enantiomerHigher than S-enantiomer[12]

Interaction with P-Glycoprotein

Verapamil is a well-known inhibitor of the drug efflux pump P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp plays a crucial role in limiting the cellular accumulation of a wide range of xenobiotics. Interestingly, the inhibition of P-gp by verapamil is not stereoselective.[15] Both S- and R-verapamil are equally effective at inhibiting P-gp-mediated drug transport.[15] This has important implications for drug-drug interactions, as co-administration of verapamil can increase the bioavailability and central nervous system penetration of other P-gp substrates.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological significance of S-verapamil.

Chiral Separation of Verapamil Enantiomers

Objective: To separate and quantify the S- and R-enantiomers of verapamil in biological matrices.

Methodology: High-Performance Liquid Chromatography (HPLC) [2][3][12][16]

  • Chromatographic System: A high-performance liquid chromatograph equipped with a fluorescence detector.

  • Chiral Stationary Phase: A chiral column, such as one based on α1-acid glycoprotein (Chiral-AGP) or a core-shell isopropyl carbamate cyclofructan 6 (LarihcShell-P, LSP) is used to achieve enantiomeric separation.[2][16]

  • Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile, methanol, trifluoroacetic acid, and triethylamine, is used to elute the compounds.[2] The exact composition is optimized for the specific column and application.

  • Detection: Fluorescence detection is commonly employed for sensitive quantification of verapamil and its metabolites, with excitation and emission wavelengths typically around 280 nm and 313 nm, respectively.[2]

  • Sample Preparation: Plasma or other biological samples are pre-treated to extract the analytes and remove interfering substances. Solid-phase extraction (SPE) with cartridges like Waters Oasis HLB C18 is a common method.[2]

  • Quantification: The concentration of each enantiomer is determined by comparing the peak area of the analyte to that of an internal standard.

Assessment of L-type Calcium Channel Blockade

Objective: To determine the potency of S-verapamil in blocking L-type calcium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [17][18]

  • Cell Preparation: Isolated cardiac myocytes from animal models (e.g., guinea pig, rat) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

  • Recording Setup: A patch-clamp amplifier and data acquisition system are used to control the membrane potential of a single cell and record the resulting ionic currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to isolate the L-type calcium current (ICa,L). This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential where ICa,L is activated (e.g., 0 mV).

  • Drug Application: S-verapamil is applied to the cell at various concentrations, and the effect on the ICa,L is measured.

  • Data Analysis: The concentration-response curve for the inhibition of ICa,L by S-verapamil is generated, and the IC50 value (the concentration that causes 50% inhibition) is calculated.

Measurement of Negative Inotropic Effects

Objective: To quantify the negative inotropic (contractile force-reducing) effects of S-verapamil on cardiac tissue.

Methodology: Isolated Papillary Muscle Preparation [7][19]

  • Tissue Preparation: Papillary muscles are dissected from the ventricles of animal hearts (e.g., guinea pig).

  • Experimental Setup: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and stimulated electrically at a constant frequency. One end of the muscle is fixed, and the other is connected to a force transducer to measure isometric contraction.

  • Drug Administration: Cumulative concentrations of S-verapamil are added to the organ bath.

  • Data Acquisition: The force of contraction is recorded at each drug concentration.

  • Data Analysis: A concentration-response curve is constructed, and the IC50 value for the negative inotropic effect is determined.

Visualizations

Signaling Pathway of S-Verapamil in a Cardiomyocyte

S_Verapamil_Signaling cluster_intracellular Intracellular Space S_Verapamil S-Verapamil L_type_Ca_Channel L-type Calcium Channel (α1 subunit) S_Verapamil->L_type_Ca_Channel Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Influx SR Sarcoplasmic Reticulum Ca_ion->SR Ca²⁺-induced Ca²⁺ release Contraction Myofilament Contraction SR->Contraction Ca²⁺ release

Caption: S-Verapamil blocks L-type calcium channels, reducing calcium influx and subsequent muscle contraction.

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow start Plasma Sample Collection spe Solid-Phase Extraction (SPE) start->spe hplc Chiral HPLC Separation spe->hplc detection Fluorescence Detection hplc->detection quantification Quantification of S- and R-Verapamil detection->quantification

Caption: Workflow for the chiral separation and quantification of verapamil enantiomers from plasma samples.

Conclusion

The S-enantiomer of verapamil is the primary contributor to the drug's therapeutic effects, demonstrating significantly greater potency in blocking L-type calcium channels compared to its R-counterpart. This stereoselectivity is a critical consideration in understanding the pharmacology of verapamil. Furthermore, the stereoselective metabolism of S-verapamil leads to a complex pharmacokinetic profile that influences its clinical efficacy. The non-stereoselective inhibition of P-glycoprotein adds another layer of complexity to its drug interaction profile. A thorough understanding of the distinct biological significance of the S-enantiomer is paramount for the rational use of verapamil in clinical practice and for the development of future cardiovascular therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the unique properties of S-verapamil.

References

(S)-(-)-Verapamil-d3 Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (S)-(-)-Verapamil-d3 Hydrochloride, a deuterated isotopologue of the S-enantiomer of Verapamil. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in quantitative analysis, serving as a vital resource for professionals in drug development and research.

Core Compound Data

(S)-(-)-Verapamil-d3 Hydrochloride is a stable, isotopically labeled form of (S)-(-)-Verapamil Hydrochloride. The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Verapamil in biological matrices.

PropertyValueCitations
CAS Number 1398112-33-8[][2][3]
Molecular Formula C27H36D3ClN2O4[]
Molecular Weight 494.08 g/mol [3]
Synonyms (S)-(-)-Verapamil-d3 HCl (N-methyl-d3)[]

Mechanism of Action and Signaling Pathways

Verapamil, a phenylalkylamine derivative, functions primarily as a calcium channel blocker.[4][5][6][7] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[4][5][8] This action leads to vasodilation, reduced myocardial contractility, and slowed atrioventricular (AV) conduction.[4] Verapamil is administered as a racemic mixture, with the (S)-enantiomer being significantly more potent in its calcium channel blocking activity than the (R)-enantiomer.[9][10]

In addition to its primary role as a calcium channel antagonist, Verapamil is a well-documented inhibitor of the P-glycoprotein (P-gp) efflux pump.[11][12][13][14] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is responsible for the efflux of a wide range of xenobiotics from cells, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of many drugs.[11][15][16] Verapamil's inhibition of P-gp can alter the absorption, distribution, and elimination of co-administered drugs that are P-gp substrates.[13]

Below are diagrams illustrating the key signaling pathways influenced by Verapamil.

Calcium Channel Blockade by Verapamil cluster_membrane Cellular Effects Verapamil (S)-(-)-Verapamil L_type_Ca_Channel L-type Calcium Channel Verapamil->L_type_Ca_Channel inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca [Ca²⁺]i ↓ Ca_Influx->Intracellular_Ca Cell_Membrane Cell Membrane Vascular_Smooth_Muscle Vascular Smooth Muscle Intracellular_Ca->Vascular_Smooth_Muscle Cardiac_Muscle Cardiac Muscle Intracellular_Ca->Cardiac_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Reduced_Contractility Reduced Contractility Cardiac_Muscle->Reduced_Contractility Slowed_AV_Conduction Slowed AV Conduction Cardiac_Muscle->Slowed_AV_Conduction

Mechanism of Verapamil as a calcium channel blocker.

P-glycoprotein Inhibition by Verapamil cluster_cell Cell Membrane Verapamil Verapamil Pgp P-glycoprotein (P-gp) Verapamil->Pgp inhibits Increased_Intracellular_Drug Increased Intracellular Drug Concentration Verapamil->Increased_Intracellular_Drug leads to Drug_Efflux Drug Efflux Pgp->Drug_Efflux mediates Drug_Substrate P-gp Substrate Drug Drug_Substrate->Pgp Extracellular Extracellular Space Intracellular Intracellular Space

Inhibition of P-glycoprotein by Verapamil.

Experimental Protocols: Quantification of Verapamil Enantiomers

(S)-(-)-Verapamil-d3 Hydrochloride is primarily utilized as an internal standard for the accurate quantification of (S)-(-)-Verapamil and its racemate in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation (Human Plasma)

1. Liquid-Liquid Extraction (LLE) [17][18]

  • Materials:

    • Human plasma samples

    • (S)-(-)-Verapamil-d3 Hydrochloride working solution (internal standard)

    • Methyl tert-butyl ether (MTBE) or a mixture of cyclohexane-dichloromethane

    • Ammonium hydroxide solution (5%) or phosphate buffer (pH 9.0)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 50-500 µL of human plasma into a microcentrifuge tube.

    • Spike with a known concentration of the (S)-(-)-Verapamil-d3 Hydrochloride internal standard working solution.

    • Add an alkalinizing agent (e.g., 25 µL of 5% ammonium hydroxide) and briefly vortex.

    • Add 1 mL of MTBE, and vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) [19]

  • Materials:

    • Human plasma samples

    • (S)-(-)-Verapamil-d3 Hydrochloride working solution (internal standard)

    • SPE cartridges (e.g., C18)

    • Methanol (for conditioning and elution)

    • Water (for equilibration)

    • Collection tubes

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample spiked with the internal standard onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions for Chiral Separation
  • HPLC System: Agilent 1200 Series or equivalent.[9]

  • Chiral Column: Chiralcel OD-RH (150 × 4.6 mm, 5 µm) or a similar chiral stationary phase is recommended for enantiomeric separation.[18]

  • Mobile Phase: A mixture of aqueous and organic solvents, such as 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v), is often used.[18]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion modes.

  • Ionization Mode: Electrospray Ionization (ESI).[20]

  • MRM Transitions:

    • Verapamil: Specific precursor to product ion transitions need to be optimized.

    • (S)-(-)-Verapamil-d3: The precursor ion will be shifted by +3 m/z compared to the unlabeled compound.

The diagram below illustrates a typical experimental workflow for the quantification of Verapamil enantiomers.

Experimental Workflow for Verapamil Quantification Plasma_Sample Plasma Sample IS_Spiking Spike with (S)-(-)-Verapamil-d3 HCl Plasma_Sample->IS_Spiking Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis Chiral LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Workflow for Verapamil enantiomer quantification.

Conclusion

(S)-(-)-Verapamil-d3 Hydrochloride is an indispensable tool for researchers and scientists engaged in the pharmacokinetic and pharmacodynamic evaluation of Verapamil. Its use as an internal standard ensures the accuracy and reliability of analytical methods. A thorough understanding of Verapamil's mechanism of action, particularly the stereoselectivity of its enantiomers and its interaction with P-glycoprotein, is crucial for the design and interpretation of drug development studies. The experimental protocols outlined in this guide provide a solid foundation for the implementation of robust analytical methodologies.

References

Methodological & Application

Application Note: High-Throughput Chiral Analysis of Verapamil Enantiomers in Human Plasma Using (S)-(-)-Verapamil-d3 Hydrochloride as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verapamil is a calcium channel blocker widely used for the management of cardiovascular disorders such as hypertension, angina, and cardiac arrhythmias.[1][2] It is administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties.[1] The (S)-enantiomer is approximately 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[1][3] Consequently, the stereoselective quantification of verapamil enantiomers is crucial for clinical and preclinical research. This application note describes a robust and sensitive LC-MS/MS method for the chiral separation and quantification of verapamil enantiomers in human plasma, employing (S)-(-)-Verapamil-d3 Hydrochloride as an internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the preferred method in quantitative bioanalysis as it corrects for variability during sample processing and instrumental analysis.

Principle

This method utilizes a liquid-liquid extraction (LLE) procedure to isolate the verapamil enantiomers and the internal standard from the plasma matrix.[1][4] Chromatographic separation is achieved on a chiral stationary phase, allowing for the resolution of the (R)- and (S)-enantiomers. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • (R)-(+)-Verapamil Hydrochloride

  • (S)-(-)-Verapamil Hydrochloride

  • (S)-(-)-Verapamil-d3 Hydrochloride (Internal Standard)

  • Human Plasma (with anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Hydroxide solution (5%)

  • Methyl tert-butyl ether (MTBE)

  • Formic Acid (LC-MS grade)

  • Water (deionized or Milli-Q)

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Verapamil, (S)-Verapamil, and (S)-Verapamil-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-Verapamil stock solutions in a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (ISWS): Dilute the (S)-Verapamil-d3 stock solution with 20% acetonitrile in water to a final concentration of 12.5 ng/mL.[5]

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma sample, add 10 µL of the internal standard working solution ((S)-(-)-Verapamil-d3).[1]

  • Add 25 µL of 5% ammonium hydroxide solution and briefly vortex the sample.[1]

  • Add 1 mL of MTBE and vortex for 5 minutes to extract the analytes.[1]

  • Centrifuge the sample at 10,000 rpm for 5 minutes.[1]

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

The following table summarizes the instrumental conditions for the analysis.

ParameterCondition
LC System Agilent 1200 Series or equivalent[1]
Column Chiral-AGP or Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[6][7]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start at 40% B, increase to 60% B in 2.5 min, increase to 100% B in 0.1 min, hold for 1.3 min, then return to 40% B in 0.1 min.[5]
Flow Rate 0.4 mL/min[8]
Column Temperature 40°C[5][6]
Injection Volume 5 µL[8]
Mass Spectrometer Triple quadrupole mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[6]
MRM Transitions Verapamil: m/z 455.4 → 165.0--INVALID-LINK--9-Verapamil-d3: m/z 458.4 → 165.0

Data Presentation

Method Validation Summary

The developed method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Validation ParameterResult
Linearity Range 1.0 - 250.0 ng/mL[1]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[10]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Mean Recovery > 90%

Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard ((S)-Verapamil-d3) plasma->add_is add_base Add 5% NH4OH add_is->add_base vortex1 Vortex add_base->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chiral Separation inject->separate detect MRM Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the analysis of verapamil enantiomers.

Logical Relationship of Internal Standard Use

G analyte Verapamil Enantiomers (Analyte) sample_prep Sample Preparation (Extraction, Evaporation) analyte->sample_prep is (S)-Verapamil-d3 (Internal Standard) is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization ESI Ionization lc_injection->ionization ms_detection MS/MS Detection ionization->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification

Caption: Role of the internal standard in correcting for variability.

Conclusion

The presented LC-MS/MS method provides a robust, sensitive, and high-throughput approach for the chiral separation and quantification of verapamil enantiomers in human plasma. The use of (S)-(-)-Verapamil-d3 Hydrochloride as an internal standard effectively compensates for variations in sample preparation and instrument response, leading to reliable and accurate results. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of verapamil.

References

Application of (S)-(-)-Verapamil-d3 HCl in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(-)-Verapamil-d3 HCl is a stable isotope-labeled internal standard used for the accurate quantification of the pharmacologically active (S)-enantiomer of Verapamil in biological matrices during pharmacokinetic (PK) studies. Verapamil is a calcium channel blocker administered as a racemic mixture, but the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1][2] Therefore, stereoselective analysis is crucial for understanding its disposition and pharmacological effects. The use of a deuterated internal standard like (S)-(-)-Verapamil-d3 HCl is essential for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of bioanalytical methods.[3][4]

This document provides detailed application notes and protocols for the use of (S)-(-)-Verapamil-d3 HCl in pharmacokinetic research, targeting researchers, scientists, and drug development professionals.

Application Notes

Principle of Use

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the preferred choice for achieving the highest accuracy and precision.[3] (S)-(-)-Verapamil-d3 HCl, being chemically identical to the analyte of interest ((S)-Verapamil), co-elutes and experiences similar ionization effects in the mass spectrometer.[3][5] This allows for reliable correction of matrix effects and variations in sample extraction and injection volume.[6] The mass difference of 3 Da between the analyte and the internal standard allows for their distinct detection by the mass spectrometer.

Key Applications in Pharmacokinetic Studies
  • Stereoselective Pharmacokinetics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual (S)- and (R)-enantiomers of Verapamil.[7][8][9]

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of Verapamil.[10]

  • Drug-Drug Interaction (DDI) Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of Verapamil, particularly concerning its metabolism via CYP3A4 and transport by P-glycoprotein (P-gp).[11][12]

  • Metabolite Quantification: While (S)-(-)-Verapamil-d3 HCl is specific for the parent drug, similar deuterated standards can be used for its active metabolite, Norverapamil.[13]

Experimental Protocols

Bioanalytical Method for Quantification of (S)-Verapamil in Human Plasma by LC-MS/MS

This protocol describes a validated method for the chiral separation and quantification of Verapamil enantiomers in human plasma using a deuterated internal standard.

1.1. Materials and Reagents

  • Analytes: (S)-(-)-Verapamil HCl, (R)-(+)-Verapamil HCl

  • Internal Standard: (S)-(-)-Verapamil-d3 HCl

  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)

  • Chemicals: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Ammonium formate, Methyl tert-butyl ether (MTBE), Water (deionized or Milli-Q)

1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution ((S)-(-)-Verapamil-d3 HCl in methanol, e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 25 µL of 5% ammonium hydroxide solution and vortex.[1]

  • Add 1 mL of MTBE and vortex for 5 minutes.[1]

  • Centrifuge at 10,000 rpm for 5 minutes.[1]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.[1]

1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent[1]
Chiral Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[13] or equivalent
Mobile Phase Acetonitrile : 0.05% Trifluoroacetic acid in water (30:70, v/v)[13]
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (S)-Verapamil: m/z 455.3 → 165.1(S)-Verapamil-d3: m/z 458.3 → 165.1
Source Temperature 500°C
IonSpray Voltage 5500 V

1.4. Data Analysis and Quantification

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is typically used.

  • The concentration of (S)-Verapamil in the quality control and unknown samples is determined from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative data from a validated LC-MS/MS method for the analysis of Verapamil enantiomers.

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
(S)-Verapamil1.0 - 250.0[13]≥ 0.99
(R)-Verapamil1.0 - 250.0[13]≥ 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.095 - 115< 15< 15
Low3.090 - 110< 10< 10
Medium100.090 - 110< 10< 10
High200.090 - 110< 10< 10

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
(S)-VerapamilLow91.1 - 108.1[13]96 - 107[13]
(S)-VerapamilHigh91.1 - 108.1[13]96 - 107[13]

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Plasma Human Plasma Sample Spike Spike with (S)-(-)-Verapamil-d3 HCl Plasma->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Chiral HPLC Separation Recon->LC Injection MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Curve Calibration Curve Generation Ratio->Curve Quant Quantification of (S)-Verapamil Curve->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: Workflow for (S)-Verapamil quantification in plasma.

Logical Relationship in Bioanalysis

G cluster_0 Sample Processing & Analysis Analyte (S)-Verapamil (Analyte) Analysis LC-MS/MS Measurement Analyte->Analysis Variable Recovery & Ionization IS (S)-Verapamil-d3 (Internal Standard) IS->Analysis Variable Recovery & Ionization Matrix Biological Matrix (e.g., Plasma) Matrix->Analysis Causes Matrix Effects Result Accurate Quantification (Analyte/IS Ratio) Analysis->Result Correction

Caption: Role of internal standard in correcting variability.

References

Stereoselective Analysis of Verapamil Enantiomers by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Verapamil is a calcium channel blocker widely used for the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmia. It is administered as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit different pharmacological and pharmacokinetic properties. The (S)-enantiomer is known to be the more potent coronary vasodilator. Therefore, a stereoselective analytical method is crucial for detailed pharmacokinetic and pharmacodynamic studies. This document provides a detailed LC-MS/MS method for the stereoselective analysis of verapamil in biological matrices.

Experimental Protocols

This section details the necessary procedures for sample preparation, and the conditions for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is effective for the extraction of verapamil enantiomers from plasma samples.

Materials:

  • Human plasma samples

  • (R)-Verapamil and (S)-Verapamil analytical standards

  • Verapamil-d6 (internal standard)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Verapamil-d6 internal standard solution.

  • Add 25 µL of 5% ammonium hydroxide solution and briefly vortex the mixture.

  • Add 1 mL of MTBE and vortex for 5 minutes.

  • Centrifuge the mixture at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

An alternative to LLE, SPE can also be employed for sample clean-up and extraction.

Materials:

  • Rat plasma samples

  • (R)-Verapamil and (S)-Verapamil analytical standards

  • Sulpiride (internal standard)

  • C18 SPE cartridges

  • SPE vacuum manifold

Procedure:

  • Pre-condition the C18 SPE cartridge.

  • Load the plasma sample to which the internal standard has been added.

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Chromatographic Conditions

The separation of verapamil enantiomers is achieved using a chiral column under specific chromatographic conditions.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Chiral Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[2] or LarihcShell-P (superficially porous silica isopropyl-cyclofructan 6)[1]
Mobile Phase Acetonitrile: 0.05% Trifluoroacetic acid in water (30:70, v/v)[2] or Acetonitrile: Trifluoroacetic acid: 10 mM Ammonium Formate (100:0.1:0.1, v/v/v)[1]
Flow Rate 0.8 mL/min[2] or 0.3 mL/min[1]
Column Temperature 25°C
Injection Volume 10 µL
Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions

The following precursor to product ion transitions should be monitored:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
(R)- and (S)-Verapamil455.4165.2[3]
Verapamil-d6 (Internal Standard)461.3165.25 or 309.3[4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method.

Table 1: Method Validation Parameters

Parameter(R)-Verapamil(S)-VerapamilReference
Linearity Range (ng/mL) 1.0 - 250.01.0 - 250.0[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0[2]
Correlation Coefficient (r²) ≥ 0.997≥ 0.997[1][5]
Intra-day Precision (% RSD) < 8.7< 8.7[1]
Inter-day Precision (% RSD) < 8.7< 8.7[1]
Accuracy (%) 92.0 - 98.692.0 - 98.6[1]
Absolute Recovery (%) 91.1 - 108.191.1 - 108.1[2]

Table 2: Chromatographic Parameters

AnalyteRetention Time (min)Resolution Factor (Rs)Capacity Factor (k')Reference
(R)-Verapamil Varies with column and method1.42.45[2]
(S)-Verapamil Varies with column and method1.43.05[2]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the stereoselective analysis of verapamil by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (Verapamil-d6) plasma_sample->add_is extraction Liquid-Liquid Extraction (MTBE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Chiral LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols for Verapamil Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of verapamil in biological matrices, essential for accurate and reliable bioanalysis. The following sections outline common techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), complete with quantitative data, detailed experimental procedures, and visual workflows to guide researchers in selecting the most appropriate method for their analytical needs.

Introduction to Verapamil Bioanalysis

Verapamil is a calcium channel blocker widely used in the treatment of cardiovascular diseases.[1] Therapeutic drug monitoring and pharmacokinetic studies require sensitive and specific analytical methods for the quantification of verapamil and its metabolites in biological fluids such as plasma, serum, and urine.[2] Sample preparation is a critical step to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest, thereby improving the accuracy and precision of downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the required limit of quantification, available equipment, and desired sample throughput. The three most common techniques for verapamil analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]

Quantitative Data Summary

The following table summarizes the quantitative performance of different sample preparation techniques for verapamil analysis, based on published literature.

TechniqueBiological MatrixExtraction Solvent/CartridgeRecovery (%)Matrix Effect (%)Limit of Quantification (LOQ)Reference
Protein Precipitation (PPT) Human PlasmaAcetonitrile96.1 - 98.6Not Reported1 ng/mL[5]
Liquid-Liquid Extraction (LLE) Rat PlasmaNot specified98.12 - 99.9597.78 - 99.892.4 ng/mL[6]
Liquid-Liquid Extraction (LLE) Human PlasmaCyclohexane-dichloromethane~84Not ReportedNot Reported[7]
Solid-Phase Extraction (SPE) Human and Macaque PlasmaC8 Cartridge>90Not ReportedNot Reported[8]
Solid-Phase Extraction (SPE) Human PlasmaMixed-mode HLB Cartridge94.70 - 103.71Not Reported10 ng/mL[9]
Automated Liquid-Solid Extraction (LSE) Human PlasmaNot specified~95Not ReportedNot Reported[7]

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each sample preparation technique, accompanied by visual workflows generated using Graphviz.

Protein Precipitation (PPT)

PPT is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins.[10]

Application Note: This method is advantageous for its speed and ease of use. However, it may result in a less clean extract compared to LLE and SPE, potentially leading to higher matrix effects in LC-MS analysis.

Protocol for Protein Precipitation using Acetonitrile

  • Sample Aliquoting: Pipette 200 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.[11]

  • Addition of Internal Standard (IS): Spike the sample with an appropriate volume of the internal standard solution.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to the tube.[12] The recommended ratio of acetonitrile to plasma is typically 3:1 (v/v).[12]

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[12]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully collect the supernatant containing the analyte and transfer it to a clean tube.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for injection into the analytical instrument.

Workflow for Protein Precipitation (PPT)

PPT_Workflow cluster_0 Protein Precipitation Protocol Sample Aliquoting Sample Aliquoting Add Internal Standard Add Internal Standard Sample Aliquoting->Add Internal Standard Add Acetonitrile (3:1 v/v) Add Acetonitrile (3:1 v/v) Add Internal Standard->Add Acetonitrile (3:1 v/v) Vortex Vortex Add Acetonitrile (3:1 v/v)->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute Analyze Analyze Evaporate & Reconstitute->Analyze

Workflow for Protein Precipitation (PPT) of Verapamil.
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3]

Application Note: LLE generally provides a cleaner sample than PPT and can offer good recovery. The choice of extraction solvent is critical and needs to be optimized for the specific analyte and matrix. This method can be more time-consuming and labor-intensive than PPT.

Protocol for Liquid-Liquid Extraction

  • Sample Aliquoting: Pipette 500 µL of the biological sample (e.g., plasma) into a glass test tube.

  • Addition of Internal Standard (IS): Add the internal standard to the sample.

  • pH Adjustment: Basify the plasma sample by adding a suitable buffer, for example, to pH 9.0 with a phosphate buffer.[7]

  • Addition of Extraction Solvent: Add 2 mL of the extraction solvent (e.g., a mixture of cyclohexane and dichloromethane).[7]

  • Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Back-Extraction (Optional but Recommended for cleaner samples): Add 100 µL of 0.1 N sulfuric acid to the collected organic phase and vortex. This transfers the analyte back to an aqueous phase, leaving neutral and acidic impurities in the organic phase.[7]

  • Aqueous Phase Collection: After centrifugation, collect the acidic aqueous phase for analysis.

  • Injection: Inject an aliquot of the final extract into the analytical instrument.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample Aliquoting Sample Aliquoting Add IS & Adjust pH Add IS & Adjust pH Sample Aliquoting->Add IS & Adjust pH Add Organic Solvent Add Organic Solvent Add IS & Adjust pH->Add Organic Solvent Vortex & Centrifuge Vortex & Centrifuge Add Organic Solvent->Vortex & Centrifuge Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Evaporate & Reconstitute Evaporate & Reconstitute Collect Organic Layer->Evaporate & Reconstitute Analyze Analyze Evaporate & Reconstitute->Analyze

Workflow for Liquid-Liquid Extraction (LLE) of Verapamil.
Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that uses a solid adsorbent material, packed in a cartridge, to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[3]

Application Note: SPE often provides the cleanest extracts and allows for significant pre-concentration of the analyte, leading to lower limits of detection.[8] It is highly amenable to automation.[13] The selection of the appropriate SPE sorbent (e.g., C8, mixed-mode) is crucial for optimal performance.[8][9]

Protocol for Solid-Phase Extraction using a C8 Cartridge

  • Cartridge Conditioning: Condition a C8 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of purified water or an appropriate buffer (e.g., 5 mM ammonium acetate, pH 4.2).[8]

  • Sample Loading: Load 900 µL of the pre-treated plasma sample onto the conditioned cartridge.[8] The sample may be pre-treated by dilution or acidification.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elution: Elute the analyte from the cartridge with a small volume (e.g., 1 mL) of a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the analytical instrument.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol Condition Cartridge Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate & Reconstitute Evaporate & Reconstitute Elute Analyte->Evaporate & Reconstitute Analyze Analyze Evaporate & Reconstitute->Analyze

Workflow for Solid-Phase Extraction (SPE) of Verapamil.

Logical Relationships of Sample Preparation Techniques

The selection of a sample preparation technique is a balance between the required sample cleanliness, desired sensitivity, sample throughput, and available resources.

Logical_Relationships cluster_3 Decision Factors for Sample Preparation PPT Protein Precipitation (PPT) ModerateCleanliness Moderate Cleanliness PPT->ModerateCleanliness Lower Cleanliness LLE Liquid-Liquid Extraction (LLE) HighRecovery High Recovery LLE->HighRecovery SPE Solid-Phase Extraction (SPE) HighThroughput High Throughput & Speed HighThroughput->PPT ModerateCleanliness->LLE HighCleanliness High Cleanliness & Selectivity HighCleanliness->SPE HighRecovery->SPE AutomationFriendly Automation Friendly AutomationFriendly->SPE

Logical relationships guiding the choice of a sample preparation technique.

References

Application Notes and Protocols for the GC-MS Analysis of Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. As a drug subject to extensive first-pass metabolism, accurate and reliable quantification of verapamil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical platform for this purpose. This document provides detailed application notes and protocols for the GC-MS analysis of verapamil.

Metabolic Pathway of Verapamil

Verapamil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-demethylation, N-dealkylation, and O-demethylation. The primary enzymes involved are CYP3A4, CYP3A5, and CYP2C8, with minor contributions from other isoforms like CYP1A2, CYP2D6 and CYP2E1.[1][2][3] N-demethylation leads to the formation of the pharmacologically active metabolite norverapamil.[3] N-dealkylation results in the formation of the metabolite D-617.[2][3] Both verapamil and its primary metabolites can undergo further biotransformation, including O-demethylation to form metabolites such as D-702, D-703, and D-620.[2][3] The S-enantiomer of verapamil is often metabolized more rapidly than the R-enantiomer.[2]

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil Verapamil->Norverapamil N-demethylation (CYP3A4, CYP3A5, CYP2C8) D617 D617 Verapamil->D617 N-dealkylation (CYP3A4, CYP3A5, CYP2C8, CYP1A2) D702_D703 D-702 & D-703 Verapamil->D702_D703 O-demethylation (CYP2C8, CYP2C9, CYP2C18) D620 D620 Norverapamil->D620 O-demethylation (CYP2C8, CYP3A4) PR25 PR-25 (D-717) D617->PR25 Further Metabolism D702_D703->D620 Further Metabolism

Verapamil Metabolic Pathway

Experimental Workflow for GC-MS Analysis

The GC-MS analysis of verapamil from biological matrices such as plasma or serum typically involves several key steps. The process begins with sample collection, followed by the addition of an internal standard to correct for variability. Subsequently, a liquid-liquid extraction (LLE) is performed to isolate the analyte from the complex matrix. Due to the low volatility of verapamil, a derivatization step, commonly silylation, is required to make the analyte amenable to gas chromatography. The derivatized sample is then injected into the GC-MS system for separation and detection. Data acquisition is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Finally, the data is processed for quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma/Serum) AddIS Addition of Internal Standard SampleCollection->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Experimental Workflow for Verapamil GC-MS Analysis

Detailed Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of verapamil from plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., D517 or a deuterated verapamil analog)

  • Sodium hydroxide solution (0.1 M)

  • Extraction solvent (e.g., n-hexane:isopropanol, 90:10, v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1.0 mL of plasma in a glass centrifuge tube, add 50 µL of the internal standard solution.

  • Add 0.5 mL of 0.1 M sodium hydroxide solution and vortex for 30 seconds to alkalinize the sample.

  • Add 5.0 mL of the extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

Derivatization: Silylation

Due to its polarity and low volatility, verapamil requires derivatization prior to GC-MS analysis. Silylation is a common technique for this purpose.

Materials:

  • Dried sample extract from the previous step

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Anhydrous pyridine (as a catalyst)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample residue, add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) and 25 µL of anhydrous pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 65-70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized verapamil. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1-2 µL
Injector Temperature280°C
Injection ModeSplitless
Oven Program
Initial Temperature180°C, hold for 1 min
Ramp Rate15°C/min to 300°C
Final Temperature300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions (m/z)
Verapamil-TMSTo be determined empirically (e.g., monitor characteristic fragment ions)
Norverapamil-TMSTo be determined empirically
Internal Standard-TMSTo be determined empirically

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of verapamil. It is important to note that specific values for GC-MS analysis are not abundant in recent literature, and the provided data for LOD and LOQ are based on older GC methods and more recent LC-MS/MS methods for context. These values should be experimentally determined during method validation.

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
VerapamilTo be determined1 - 500[4]~1~3
NorverapamilTo be determinedSimilar to Verapamil~1~3

Recovery Data:

AnalyteExtraction Recovery (%)
Verapamil> 85
Norverapamil> 80

Conclusion

The GC-MS method outlined provides a robust framework for the quantitative analysis of verapamil in biological samples. Proper sample preparation, including liquid-liquid extraction and chemical derivatization, is critical for achieving the necessary sensitivity and chromatographic performance. The provided protocols and parameters serve as a comprehensive starting point for method development and validation in research and clinical laboratory settings.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Verapamil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the analysis of verapamil using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who are involved in the quantitative analysis of verapamil in various matrices, including pharmaceutical dosage forms and biological fluids. The following sections offer a summary of quantitative data from various methods, detailed experimental protocols, and graphical representations of the analytical workflow and the interplay of chromatographic parameters.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from different HPLC methods developed for the analysis of verapamil and its related compounds. This allows for a quick comparison of method performance and applicability.

Method TypeAnalyte(s)ColumnMobile PhaseDetectionLinearity Range (µg/mL)Retention Time (min)Limit of Detection (LOD)Reference
Reversed-Phase HPLCVerapamil HClC18Methanol:Water:Acetic Acid:Triethylamine (55:44:1:0.1)UV at 280 nmNot SpecifiedNot SpecifiedNot Specified[1]
Reversed-Phase HPLCVerapamil & NorverapamilHIQ sil ODS C-18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (70:30, v/v), pH 7.4 with Orthophosphoric Acid and TriethylamineUV at 222 nm10-60Verapamil: 5.67, Norverapamil: 3.44Verapamil: 0.30 µg/mL, Norverapamil: 1.21 µg/mL[2]
Reversed-Phase HPLCVerapamil HClC18 (250 x 4.6 mm, 5 µ)Acetonitrile:0.1% Tetrahydrofuran in Water (80:20, v/v)UV0.025-5.0~7.64Not Specified[3]
Reversed-Phase HPLC-MS/MSVerapamil HClDiscovery C18 (50 x 2.1 mm, 5 µm)Gradient with Acetonitrile, Water, and Formic AcidMS/MS0.001-0.11.08Not Specified[4][5]
Chiral HPLCVerapamil EnantiomersCore-shell isopropyl carbamate cyclofructan 6Acetonitrile:Methanol:Trifluoroacetic Acid:Triethylamine (98:2:0.05:0.025, v/v/v/v)Fluorescence0.001-0.45S-(-)-Verapamil: 1.95, R-(+)-Verapamil: 2.29Not Specified[6]
Coupled Achiral-Chiral HPLCVerapamil & Norverapamil EnantiomersHisep column coupled to CHIRAL AGP-CSPNot SpecifiedFluorescenceNot SpecifiedNot SpecifiedNot Specified[7]
Reversed-Phase HPLCVerapamilC18Reversed-phase conditionsUV and FluorimetricUV: 0.025-50, Fluorimetric: 0.0008-20< 6UV: 10 ng/mL, Fluorimetric: 750 pg/mL[8]

Experimental Protocols

This section provides detailed methodologies for two key HPLC applications for verapamil: a standard reversed-phase method for quantification and a chiral method for the separation of its enantiomers.

Protocol 1: Reversed-Phase HPLC for Quantification of Verapamil Hydrochloride in Dosage Forms

This protocol is adapted from a stability-indicating HPLC method and is suitable for the routine quality control and assay of verapamil hydrochloride in pharmaceutical tablets.[1][8]

1. Materials and Reagents:

  • Verapamil Hydrochloride reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial, analytical grade)

  • Triethylamine (analytical grade)

  • Hydrochloric Acid (0.05 N)

  • Placebo formulation (if available, for validation)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Methanol:Water:Acetic Acid:Triethylamine (55:44:1:0.1, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Prepare a stock solution of Verapamil Hydrochloride reference standard in 0.05 N Hydrochloric Acid.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation (Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Verapamil Hydrochloride and transfer it to a volumetric flask.

  • Add 0.05 N Hydrochloric Acid to dissolve the drug, sonicate if necessary, and then dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of Verapamil Hydrochloride in the samples by comparing the peak area with the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation of Verapamil in Rat Plasma

This protocol describes a rapid and sensitive method for the separation and quantification of S-(-)-verapamil and R-(+)-verapamil in a biological matrix.[6]

1. Materials and Reagents:

  • S-(-)-Verapamil and R-(+)-Verapamil reference standards

  • Propranolol (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA, analytical grade)

  • Triethylamine (TEA, analytical grade)

  • Rat Plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

2. Chromatographic Conditions:

  • Column: Core-shell isopropyl carbamate cyclofructan 6 chiral column (e.g., LarihcShell-P)

  • Mobile Phase: Acetonitrile:Methanol:Trifluoroacetic Acid:Triethylamine (98:2:0.05:0.025, v/v/v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Detection: Fluorescence

  • Column Temperature: Ambient

3. Standard Solution Preparation:

  • Prepare separate stock solutions of S-(-)-Verapamil, R-(+)-Verapamil, and Propranolol (IS) in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions containing both verapamil enantiomers and the IS by diluting the stock solutions with the mobile phase.

4. Sample Preparation (Rat Plasma):

  • Spike blank rat plasma with the working standard solutions to prepare calibration standards and quality control samples.

  • Perform a solid-phase extraction (SPE) to extract the analytes and the IS from the plasma matrix.

  • Evaporate the eluent from the SPE step to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase before injection.

5. Analysis:

  • Equilibrate the chiral HPLC system with the mobile phase.

  • Inject the extracted standards and samples.

  • Identify and quantify the peaks for S-(-)-Verapamil, R-(+)-Verapamil, and the IS based on their retention times. The retention times are approximately 1.95 min for S-(-)-Verapamil, 2.29 min for R-(+)-Verapamil, and 3.38 min for the internal standard, propranolol.[6]

Visualizations

The following diagrams illustrate the general workflow of an HPLC analysis and the logical relationships between key chromatographic parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for HPLC analysis of verapamil.

HPLC_Parameters cluster_params Adjustable HPLC Parameters cluster_outcomes Chromatographic Outcomes Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Analysis_Time Analysis Time Flow_Rate->Analysis_Time Column Column (Stationary Phase) Column->Resolution Column->Retention_Time Temperature Temperature Temperature->Retention_Time Peak_Shape Peak Shape Temperature->Peak_Shape Resolution->Peak_Shape

References

Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a candidate compound's metabolic fate is paramount. Drug metabolism and pharmacokinetic (DMPK) studies provide critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity, ultimately influencing its efficacy and safety profile. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the accurate quantification of drugs and their metabolites in complex biological matrices.[1][2]

Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[3][4] This subtle modification results in an increase in molecular mass, allowing the standard to be differentiated from the unlabeled analyte by the mass spectrometer. Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation.[5][6] This co-elution is fundamental to correcting for variability in the analytical process, such as matrix effects (ion suppression or enhancement), extraction efficiency, and injection volume, thereby significantly improving the accuracy, precision, and robustness of bioanalytical methods.[7][8]

These application notes provide an overview of the utility of deuterated standards in drug metabolism studies, present detailed experimental protocols, and summarize key quantitative data to guide researchers in the implementation of this essential technique.

Advantages of Using Deuterated Standards

The incorporation of deuterated internal standards in drug metabolism studies offers several key advantages:

  • Enhanced Accuracy and Precision: By co-eluting with the analyte, deuterated standards compensate for variations during sample processing and analysis, leading to more reliable and reproducible quantitative results.[9][10]

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can significantly impact the ionization of an analyte in the mass spectrometer source. Deuterated standards experience the same matrix effects as the analyte, allowing for accurate normalization of the signal.[8]

  • Improved Method Robustness: Methods employing deuterated standards are less susceptible to minor variations in experimental conditions, making them more rugged and transferable between laboratories.[5]

  • Regulatory Acceptance: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical method validation, considering it the "gold standard".[11][12]

Data Presentation: Quantitative Method Performance

The following tables summarize typical performance data from validated LC-MS/MS methods for the quantification of various drugs using deuterated internal standards. This data highlights the linearity, sensitivity, precision, and accuracy achievable with this approach.

Table 1: LC-MS/MS Method Parameters for the Quantification of Immunosuppressants in Whole Blood [9]

AnalyteDeuterated Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Cyclosporine ACyclosporine A-d42 - 125020.9 - 14.72.5 - 12.589 - 138
TacrolimusTacrolimus-d20.5 - 42.20.50.9 - 14.72.5 - 12.589 - 138
SirolimusSirolimus-d30.6 - 49.20.60.9 - 14.72.5 - 12.589 - 138
EverolimusEverolimus-d40.5 - 40.80.50.9 - 14.72.5 - 12.589 - 138
Mycophenolic AcidMycophenolic Acid-d310 - 7500100.9 - 14.72.5 - 12.589 - 138

Table 2: LC-MS/MS Method Parameters for the Quantification of Olanzapine in Human Plasma [13]

AnalyteDeuterated Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
OlanzapineOlanzapine-d30.1 - 200.1< 10< 10Within ±10

Experimental Protocols

Protocol 1: Quantification of Olanzapine in Human Plasma by UPLC-MS/MS

This protocol describes a method for the quantitative analysis of the atypical antipsychotic drug olanzapine in human plasma using its deuterated analog as an internal standard.[13]

1. Materials and Reagents:

  • Olanzapine reference standard

  • Olanzapine-d3 internal standard (IS)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of olanzapine and olanzapine-d3 in methanol.

  • Working Standard Solutions: Serially dilute the olanzapine stock solution with 50:50 (v/v) ACN:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 5 ng/mL): Dilute the olanzapine-d3 stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 (v/v) water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Olanzapine: m/z 313.2 → 256.1

    • Olanzapine-d3: m/z 316.2 → 256.1

5. Data Analysis:

  • Quantify olanzapine concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing against the calibration curve.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a general procedure for assessing the metabolic stability of a drug candidate using HLM. The use of a deuterated internal standard is crucial for accurate quantification of the parent drug over time.

1. Materials and Reagents:

  • Test compound

  • Deuterated internal standard of the test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Positive control substrate with known metabolic stability (e.g., testosterone, verapamil)

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a solution of the test compound in phosphate buffer at a final concentration of 1 µM.

    • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-incubate the HLM suspension and the test compound solution separately at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the deuterated internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point. The deuterated internal standard is used to correct for any analytical variability.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, etc.) add_is Add Deuterated Internal Standard sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into UPLC reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration Quantification using Calibration Curve ratio_calc->calibration results Final Concentration Results calibration->results

Caption: A typical bioanalytical workflow using deuterated internal standards.

drug_metabolism_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_analysis_points Analysis using Deuterated Standards drug Parent Drug (Analyte) cyp450 CYP450 Enzymes drug->cyp450 Oxidation, etc. quant_drug Quantify Parent Drug drug->quant_drug metabolite1 Oxidized/Reduced/Hydrolyzed Metabolite cyp450->metabolite1 ugt UGTs, SULTs, etc. metabolite1->ugt Conjugation excretion Excretion metabolite1->excretion quant_met1 Quantify Phase I Metabolite metabolite1->quant_met1 metabolite2 Conjugated Metabolite ugt->metabolite2 metabolite2->excretion quant_met2 Quantify Phase II Metabolite metabolite2->quant_met2

Caption: General drug metabolism pathway and points of analysis.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern drug metabolism research.[14] The ability of these standards to mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other approaches.[15] By compensating for the inherent variability of working with complex biological matrices, deuterated standards ensure the generation of high-quality, reliable data that can be confidently used to make critical decisions in the drug development pipeline. The protocols and data presented herein serve as a guide for the effective implementation of this powerful technique in your laboratory.

References

Application Notes and Protocols for (S)-(-)-Verapamil-d3 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(-)-Verapamil, the more potent enantiomer of the racemic mixture, is a phenylalkylamine class IV antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, which are crucial for impulse conduction in the heart and the contraction of vascular smooth muscle.[2][3][4][5] This action leads to vasodilation, reduced myocardial contractility, and a decrease in heart rate.[2] Beyond its cardiovascular applications, Verapamil is a well-characterized inhibitor of the P-glycoprotein (P-gp) efflux pump.[1][6][7] P-gp is a member of the ATP-binding cassette (ABC) transporter family and is responsible for the extrusion of a wide variety of xenobiotics from cells, contributing to multidrug resistance (MDR) in cancer cells.[6][8]

(S)-(-)-Verapamil-d3 Hydrochloride is a deuterated analog of (S)-(-)-Verapamil Hydrochloride. The incorporation of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantification of Verapamil in biological samples using mass spectrometry-based techniques.[9] Its chemical and biological properties are considered essentially identical to its non-deuterated counterpart, allowing for its use in cell-based assays to study calcium channel blockade or P-gp inhibition, with the added benefit of precise quantification.

These application notes provide detailed protocols for the use of (S)-(-)-Verapamil-d3 Hydrochloride in a P-glycoprotein (P-gp) inhibition assay using a fluorescent substrate.

Mechanism of Action: L-type Calcium Channel Blockade

The primary pharmacological effect of Verapamil is the inhibition of calcium influx through L-type calcium channels.[2][4][5] These channels are prevalent in cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle cells.[3][4] By blocking these channels, Verapamil reduces the intracellular calcium concentration, leading to a cascade of downstream effects.

Verapamil (S)-(-)-Verapamil-d3 Hydrochloride L_type L-type Calcium Channel Verapamil->L_type inhibits Ca_influx Calcium (Ca²⁺) Influx L_type->Ca_influx mediates Intracellular_Ca Decreased Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca leads to Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Intracellular_Ca->Vasodilation Myocardial_contractility Reduced Myocardial Contractility Intracellular_Ca->Myocardial_contractility Heart_rate Slowed AV Nodal Conduction (Decreased Heart Rate) Intracellular_Ca->Heart_rate

Figure 1: Signaling pathway of Verapamil's L-type calcium channel blockade.

P-glycoprotein (P-gp) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory effect of (S)-(-)-Verapamil-d3 Hydrochloride on P-gp activity. The assay utilizes a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, which is readily extruded from cells overexpressing P-gp. Inhibition of P-gp by Verapamil results in the intracellular accumulation of the fluorescent substrate, which can be quantified.

Materials and Reagents
  • (S)-(-)-Verapamil-d3 Hydrochloride

  • P-gp overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5) and the corresponding parental cell line (e.g., OVCAR-8, MES-SA)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM)

  • Trypsin-EDTA

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Experimental Protocol
  • Cell Seeding:

    • Culture P-gp overexpressing and parental cells to 80-90% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Preparation of (S)-(-)-Verapamil-d3 Hydrochloride Solutions:

    • Prepare a 10 mM stock solution of (S)-(-)-Verapamil-d3 Hydrochloride in sterile water or DMSO.[6][10]

    • Perform serial dilutions of the stock solution in serum-free culture medium to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment and Incubation:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 50 µL of the various concentrations of (S)-(-)-Verapamil-d3 Hydrochloride working solutions to the respective wells. Include a positive control (a known P-gp inhibitor) and a vehicle control (medium with the same concentration of solvent used for Verapamil dilution).

    • Add 50 µL of the fluorescent P-gp substrate (e.g., 10 µM Rhodamine 123) to all wells.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with 100 µL of ice-cold PBS to remove the extracellular fluorescent substrate.

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine 123).

Experimental Workflow

Start Start Seed_cells Seed P-gp overexpressing and parental cells in a 96-well plate Start->Seed_cells Incubate_24h Incubate for 24 hours at 37°C, 5% CO₂ Seed_cells->Incubate_24h Prepare_verapamil Prepare serial dilutions of (S)-(-)-Verapamil-d3 Hydrochloride Incubate_24h->Prepare_verapamil Add_verapamil Add Verapamil solutions to the cells Prepare_verapamil->Add_verapamil Add_substrate Add fluorescent P-gp substrate Add_verapamil->Add_substrate Incubate_90min Incubate for 60-90 minutes at 37°C Add_substrate->Incubate_90min Wash_cells Wash cells with ice-cold PBS Incubate_90min->Wash_cells Measure_fluorescence Measure intracellular fluorescence Wash_cells->Measure_fluorescence End End Measure_fluorescence->End

Figure 2: Experimental workflow for the P-gp inhibition assay.

Data Presentation

The results of the P-gp inhibition assay can be presented as the percentage of fluorescence increase relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% of the maximum inhibition, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

(S)-(-)-Verapamil-d3 HCl (µM)Mean Fluorescence (RFU)Standard Deviation% Inhibition
0 (Vehicle Control)15001200
0.1185015014.6
1320025070.8
104500300125.0
504800320137.5
1004950350143.8

Logical Relationship of P-gp Inhibition

The inhibition of P-gp by Verapamil leads to an increase in the intracellular concentration of P-gp substrates. This is the principle behind its use in overcoming multidrug resistance in cancer cells, as it allows chemotherapeutic drugs that are P-gp substrates to accumulate to cytotoxic levels within the tumor cells.

Verapamil (S)-(-)-Verapamil-d3 Hydrochloride Pgp P-glycoprotein (P-gp) Verapamil->Pgp inhibits Substrate_efflux P-gp Substrate Efflux Pgp->Substrate_efflux mediates Intracellular_substrate Increased Intracellular Substrate Concentration Substrate_efflux->Intracellular_substrate leads to Overcome_MDR Overcoming Multidrug Resistance Intracellular_substrate->Overcome_MDR results in Increased_fluorescence Increased Intracellular Fluorescence (Assay Readout) Intracellular_substrate->Increased_fluorescence results in

Figure 3: Logical relationship of P-gp inhibition by Verapamil.

Troubleshooting and Considerations

  • Cell Viability: At higher concentrations, Verapamil can be cytotoxic.[11] It is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are due to P-gp inhibition and not cytotoxicity.

  • Solvent Effects: If using DMSO to dissolve (S)-(-)-Verapamil-d3 Hydrochloride, ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Fluorescent Substrate Choice: The choice of fluorescent substrate may depend on the specific cell line and instrumentation available. Always optimize the substrate concentration and incubation time for your experimental setup.

  • Enantiomeric Purity: The (S)-enantiomer of Verapamil is reported to be more potent than the (R)-enantiomer.[1] Ensure the purity of the (S)-(-)-Verapamil-d3 Hydrochloride for accurate and reproducible results.

  • Use as an Internal Standard: When using (S)-(-)-Verapamil-d3 Hydrochloride as an internal standard for mass spectrometry, it should be added to samples at a known concentration during the sample preparation process to account for variations in sample processing and instrument response.

References

Troubleshooting & Optimization

Technical Support Center: Verapamil Quantification with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying verapamil using a deuterated internal standard by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of verapamil and its deuterated internal standard.

Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for verapamil and/or its deuterated internal standard?

Answer:

Poor peak shape can arise from several factors related to the chromatography, the sample preparation, or the analyte itself.

  • Chromatographic Conditions:

    • Mobile Phase pH: Verapamil is a basic compound, and the pH of the mobile phase significantly impacts its retention and peak shape. A mobile phase with a pH that is too close to the pKa of verapamil (around 8.9) can lead to peak tailing. It is often beneficial to use a mobile phase with a pH either 2 units below or above the pKa. For verapamil analysis in reversed-phase chromatography, an acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to ensure the analyte is in its protonated form, which generally results in better peak shape.

    • Column Choice: The choice of HPLC column is critical. A C18 or C8 column is frequently used for verapamil analysis.[1][2] Poorly packed columns or columns near the end of their lifespan can lead to peak splitting and tailing.

    • Flow Rate: An inappropriate flow rate can also affect peak shape. Ensure the flow rate is optimized for the column dimensions and particle size.

  • Sample Preparation:

    • Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak fronting or splitting. It is ideal to reconstitute the final extract in the initial mobile phase.[3]

  • Analyte-Specific Issues:

    • Co-eluting Interferences: Matrix components that co-elute with verapamil can interfere with its chromatography and lead to distorted peak shapes.[4][5] An efficient sample clean-up procedure is crucial to minimize these effects.

Troubleshooting Steps:

  • Optimize Mobile Phase: Experiment with different mobile phase compositions, particularly the pH and the organic modifier (e.g., acetonitrile vs. methanol).

  • Evaluate Column Performance: Inject a standard solution of verapamil to check the column's performance. If peak shape is still poor, consider replacing the column.

  • Adjust Sample Solvent: Ensure the final sample solvent is compatible with the initial mobile phase conditions.

  • Improve Sample Cleanup: If matrix effects are suspected, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of liquid-liquid extraction (LLE).[6]

Question: I am seeing significant carryover of verapamil in my blank injections after a high concentration sample. What can I do to minimize this?

Answer:

Carryover can lead to inaccurate quantification of subsequent samples, especially those with low concentrations of the analyte.

  • Sources of Carryover:

    • Injector: The autosampler needle and injection port can be sources of carryover.

    • Column: Strong adsorption of verapamil onto the column's stationary phase can lead to carryover.

    • Mass Spectrometer Source: Contamination of the ion source can also contribute to carryover.

Troubleshooting Steps:

  • Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the needle and injection port between injections. A mixture of organic solvent (e.g., acetonitrile or methanol) and acid (e.g., formic acid) is often effective. Consider a multi-step wash with different solvents.

  • Increase Wash Volume and Time: Increase the volume of the wash solvent and the duration of the wash cycle.

  • Column Flushing: After a run sequence, flush the column with a strong solvent to remove any retained verapamil.

  • Source Cleaning: If carryover persists, it may be necessary to clean the mass spectrometer's ion source according to the manufacturer's instructions.

Question: My deuterated internal standard (Verapamil-d6) response is inconsistent across my analytical run. What could be the cause?

Answer:

An inconsistent internal standard response can compromise the accuracy and precision of the assay. Deuterated internal standards like Verapamil-d6 are considered the gold standard because they closely mimic the analyte's behavior during sample preparation and analysis, helping to correct for variability.[7][8]

  • Potential Causes:

    • Inaccurate Pipetting: Inconsistent addition of the internal standard solution to the samples.

    • Sample Preparation Variability: Inconsistent extraction recovery of the internal standard across the samples.

    • Matrix Effects: Even with a deuterated internal standard, severe matrix effects can sometimes cause variability in ionization.[4]

    • Instrument Instability: Fluctuations in the LC or MS system performance.

Troubleshooting Steps:

  • Verify Pipetting Accuracy: Ensure that the pipette used to add the internal standard is calibrated and that the pipetting technique is consistent.

  • Optimize Sample Preparation: The chosen sample preparation method should be robust and reproducible. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods for verapamil.[6][9] Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.

  • Evaluate Matrix Effects: Assess matrix effects by comparing the internal standard response in extracted blank plasma versus a neat solution. If significant suppression or enhancement is observed, further optimization of the sample cleanup or chromatography is needed.

  • Monitor System Suitability: Inject a standard solution containing both verapamil and Verapamil-d6 at the beginning and end of the run, and periodically throughout, to monitor the stability of the LC-MS system.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for verapamil quantification?

A deuterated internal standard, such as Verapamil-d6, is the preferred choice.[7][10] Its physicochemical properties are very similar to verapamil, ensuring it behaves almost identically during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.[7]

Q2: What are the typical mass transitions (MRM) for verapamil and Verapamil-d6?

For verapamil, a common precursor ion is m/z 455.3, with product ions around m/z 165.2 and 150.2.[11] For Verapamil-d6, the precursor ion would be m/z 461.3, with the same product ions. The exact m/z values may vary slightly depending on the instrument and tuning.

Q3: What are the acceptable ranges for accuracy and precision in a validated bioanalytical method for verapamil?

According to FDA guidelines, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[12]

Q4: How can I assess the stability of verapamil in biological samples?

Stability should be evaluated under various conditions that mimic the sample handling and storage process. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over a period that covers the expected duration of sample storage.

  • Stock Solution Stability: Confirm the stability of the stock solutions of verapamil and the internal standard.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common method for extracting verapamil from plasma.[9]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the Verapamil-d6 internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1 mL of an extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane (80:20, v/v)).[7]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions for the analysis of verapamil. Optimization will be required for your specific instrumentation.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 or C8, e.g., Symmetry C18 (150x4.6 mm, 3.5 µm)[10]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Verapamil: 455.3 -> 165.2Verapamil-d6: 461.3 -> 165.2

Quantitative Data Summary

The following tables summarize typical validation data for verapamil quantification using a deuterated internal standard.

Table 1: Accuracy and Precision Data

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
VerapamilLLOQ (e.g., 1)< 1095 - 105< 1293 - 107
Low QC (e.g., 3)< 897 - 103< 1096 - 104
Mid QC (e.g., 50)< 798 - 102< 997 - 103
High QC (e.g., 400)< 699 - 101< 898 - 102

Data is representative of typical performance and may vary between laboratories and methods.[1][12]

Table 2: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
VerapamilLow QC85 - 9590 - 110
High QC88 - 9892 - 108
Verapamil-d6Working Concentration86 - 9691 - 109

Recovery is determined by comparing the analyte response in extracted samples to that of unextracted standards. Matrix effect is assessed by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Verapamil-d6 IS plasma->add_is 1. extraction Liquid-Liquid Extraction add_is->extraction 2. evaporation Evaporation extraction->evaporation 3. reconstitution Reconstitution evaporation->reconstitution 4. injection Injection reconstitution->injection 5. hplc HPLC Separation injection->hplc 6. ms MS/MS Detection hplc->ms 7. integration Peak Integration ms->integration 8. calibration Calibration Curve integration->calibration 9. quantification Quantification calibration->quantification 10. troubleshooting_logic start Problem Observed peak_shape Poor Peak Shape? start->peak_shape carryover High Carryover? peak_shape->carryover No optimize_mobile_phase Optimize Mobile Phase (pH, Organic) peak_shape->optimize_mobile_phase Yes is_response Inconsistent IS Response? carryover->is_response No optimize_wash Optimize Wash Solvents/Volume carryover->optimize_wash Yes verify_pipetting Verify Pipetting is_response->verify_pipetting Yes end Problem Resolved is_response->end No check_column Check/Replace Column optimize_mobile_phase->check_column adjust_solvent Adjust Sample Solvent check_column->adjust_solvent adjust_solvent->end flush_column Flush Column optimize_wash->flush_column clean_source Clean MS Source flush_column->clean_source clean_source->end optimize_prep Optimize Sample Prep verify_pipetting->optimize_prep check_system Check System Suitability optimize_prep->check_system check_system->end

References

Matrix effects in the bioanalysis of verapamil and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the bioanalysis of verapamil and its internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of verapamil?

A1: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of verapamil in biological fluids like plasma, these effects can lead to inaccurate and imprecise quantification.[2] Endogenous components such as phospholipids, salts, and proteins are common causes.[1] If not properly managed, matrix effects can compromise the validity of pharmacokinetic and bioequivalence studies.[3]

Q2: What is the most common cause of matrix effects when analyzing verapamil in plasma?

A2: The most notorious cause of matrix effects in plasma samples is phospholipids from cell membranes. These compounds often co-extract with verapamil, particularly when using simpler sample preparation methods like protein precipitation (PPT). If they co-elute with the analyte during the LC run, they can compete for ionization in the mass spectrometer's source, typically leading to ion suppression.[2]

Q3: Which type of internal standard (IS) is best for mitigating matrix effects in verapamil analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as deuterated verapamil (e.g., Verapamil-d6), is the gold standard.[4][5][6] A SIL IS is ideal because it has nearly identical physicochemical properties to the analyte (verapamil).[6] It co-elutes chromatographically and experiences the same degree of extraction loss and matrix-induced ion suppression or enhancement.[6] This allows for effective normalization, as the ratio of the analyte signal to the IS signal remains constant despite these variations.[6] While structural analogs like Metoprolol or Carvedilol have been used, they may not perfectly track the analyte's behavior in the matrix.[7][8][9]

Q4: How is the matrix effect quantitatively assessed during method validation?

A4: The matrix effect is quantitatively evaluated by calculating the Matrix Factor (MF).[1][10] This is done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat (pure) solvent solution at the same concentration.[1] An MF value of <1 indicates ion suppression, while a value >1 indicates ion enhancement.[1] Regulatory guidelines require this assessment to ensure the method is robust and reliable.[7]

Troubleshooting Guide

Q: My verapamil signal is showing significant and irreproducible ion suppression. What are the likely causes and how can I fix it?

A: Significant ion suppression is a common issue in verapamil bioanalysis. Follow these steps to diagnose and resolve the problem.

Step 1: Evaluate Your Sample Preparation Method Poor sample cleanup is the most frequent cause of ion suppression.[3]

  • If you are using Protein Precipitation (PPT): This method is fast but known for providing "dirty" extracts containing high levels of phospholipids. Consider switching to a more rigorous technique.

  • Solution: Implement Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods are more effective at removing interfering matrix components like phospholipids, leading to a cleaner final extract and reduced matrix effects.[11] Studies have shown high recovery and minimal matrix effect for verapamil using LLE and SPE.[4]

Step 2: Optimize Chromatographic Conditions If matrix components co-elute with verapamil, they will interfere with ionization.

  • Problem: Poor chromatographic retention can cause verapamil to elute early, in a region where many matrix components also elute.[3]

  • Solution: Adjust your chromatography to better separate verapamil from the matrix interferences.

    • Modify the Mobile Phase: Alter the organic/aqueous ratio or change the pH to improve retention and resolution.

    • Change the Column: Use a column with a different chemistry (e.g., biphenyl instead of C18) that may offer different selectivity for verapamil versus the interfering components.[5]

    • Implement a Gradient: A well-designed gradient elution can effectively separate early-eluting matrix components from the analyte.

Step 3: Verify Your Internal Standard (IS) Performance The IS is critical for correcting variability.

  • Problem: If you are using a structural analog IS (e.g., Metoprolol), it may not have the same retention time or experience the same degree of ion suppression as verapamil.

  • Solution: Switch to a stable isotope-labeled IS like Verapamil-d6.[4][5] It will co-elute and be affected by the matrix in the same way as verapamil, providing more accurate correction.[6]

Step 4: Check for Contamination in the LC-MS/MS System Buildup from previous injections can contribute to matrix effects.

  • Problem: Phospholipids and other matrix components can accumulate on the analytical column and in the MS source.

  • Solution:

    • Implement a column wash step at the end of each run with a strong organic solvent to clean the column.

    • Routinely clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Verapamil Analysis

Sample Preparation MethodAnalyte/ISAverage Recovery (%)Matrix Effect (%)Reference
Liquid-Liquid Extraction (LLE)Verapamil91.1 - 108.196 - 107 (Matrix Factor)[10]
Liquid-Liquid Extraction (LLE)Norverapamil91.1 - 108.196 - 107 (Matrix Factor)[10]
Solid-Phase Extraction (SPE)Verapamil93.5Not explicitly quantified
Protein Precipitation (PPT)Verapamil>97Low matrix effect reported[5]
Protein Precipitation (PPT)Norverapamil>97Low matrix effect reported[5]

Note: Matrix effect values are presented as reported in the source; "Matrix Factor" indicates the ratio of response in matrix vs. neat solution.

Table 2: Representative LC-MS/MS Parameters for Verapamil Analysis

ParameterTypical Value / ConditionReference
LC Column C18 or C8 (e.g., Symmetry C18, 150x4.6 mm, 3.5 µm)[4][8]
Mobile Phase Acetonitrile and/or Methanol with an aqueous buffer (e.g., Ammonium Formate or Formic Acid)[4][8]
Elution Mode Isocratic or Gradient[4]
Ionization Mode Electrospray Ionization (ESI), Positive Ion[4][8]
MS Detection Multiple Reaction Monitoring (MRM)[8]
Verapamil MRM Transition m/z 455.0 → 165.0[12]
Verapamil-d6 MRM Transition m/z 460.18 → 324.39[4]
Metoprolol (IS) MRM Transition m/z 268.2 → 116.1 (example)[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Verapamil in Human Plasma

This protocol is based on methodologies that demonstrate high recovery and minimize matrix effects.[6][10]

1. Reagents and Materials:

  • Human plasma (with anticoagulant like K2-EDTA)

  • Verapamil and Verapamil-d6 (Internal Standard) stock solutions

  • 0.1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) / Hexane (80:20, v/v)

  • Reconstitution Solution: Mobile phase (e.g., Acetonitrile/Water 50:50 v/v with 0.1% Formic Acid)

  • Microcentrifuge tubes (1.5 mL)

2. Sample Preparation Procedure:

  • Pipette 100 µL of human plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Verapamil-d6 internal standard working solution. Vortex briefly.

  • Alkalinize the sample by adding 50 µL of 0.1 M NaOH. Vortex for 10 seconds.[6]

  • Add 1 mL of the extraction solvent (MTBE/Hexane).[6]

  • Cap the tube and vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to mix.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects start Start: Significant Ion Suppression Observed check_prep Step 1: Evaluate Sample Preparation Method start->check_prep is_ppt Is the method Protein Precipitation (PPT)? check_prep->is_ppt improve_prep Action: Switch to a more rigorous method like SPE or LLE is_ppt->improve_prep Yes check_chrom Step 2: Optimize Chromatography is_ppt->check_chrom No improve_prep->check_chrom is_coelution Is analyte co-eluting with matrix peaks? check_chrom->is_coelution improve_chrom Action: Adjust mobile phase, gradient, or change analytical column is_coelution->improve_chrom Yes check_is Step 3: Verify Internal Standard (IS) is_coelution->check_is No improve_chrom->check_is is_sil Are you using a Stable Isotope-Labeled (SIL) IS? check_is->is_sil use_sil Action: Switch to a deuterated IS (e.g., Verapamil-d6) is_sil->use_sil No end_node Result: Robust Method with Minimized Matrix Effect is_sil->end_node Yes use_sil->end_node Bioanalytical_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Verapamil-d6) plasma->add_is add_base 3. Add Base (NaOH) to Alkalinize add_is->add_base extract 4. Add Extraction Solvent & Vortex add_base->extract centrifuge 5. Centrifuge extract->centrifuge evaporate 6. Evaporate Organic Layer centrifuge->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject Sample reconstitute->inject separate 9. Chromatographic Separation (C18 Column) inject->separate detect 10. MS/MS Detection (MRM Mode) separate->detect data 11. Data Processing (Analyte/IS Ratio) detect->data

References

Technical Support Center: Chiral Separation of Verapamil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of verapamil enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) used for verapamil enantiomer separation?

A1: The most frequently used CSPs for resolving verapamil enantiomers fall into three main categories: polysaccharide-based, protein-based, and cyclodextrin-based. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD), are widely employed.[1] Protein-based columns, like those with alpha-1-acid glycoprotein (AGP) (e.g., Chiral-AGP), and cyclodextrin-based columns are also effective for this separation.[2]

Q2: What typical mobile phases are used for the chiral separation of verapamil?

A2: The choice of mobile phase is highly dependent on the chiral stationary phase being used. For polysaccharide-based columns, normal-phase eluents consisting of a hydrocarbon (like n-hexane) mixed with an alcohol (such as isopropanol or ethanol) and a basic additive (like diethylamine) are common.[1] For protein-based and cyclodextrin-based columns, reversed-phase conditions using aqueous buffers with organic modifiers like acetonitrile or methanol are frequently utilized. A polar organic mobile phase, composed of acetonitrile, methanol, and additives like trifluoroacetic acid and triethylamine, has also been successfully used.[3][4]

Q3: Why is a basic additive, like diethylamine (DEA), often added to the mobile phase in normal-phase chromatography of verapamil?

A3: Verapamil is a basic compound. Adding a basic modifier like DEA to the mobile phase helps to minimize undesirable interactions between the analyte and any acidic sites on the silica surface of the stationary phase. This leads to improved peak shape, reduced tailing, and better resolution of the enantiomers.

Q4: Can temperature affect the separation of verapamil enantiomers?

A4: Yes, temperature is a critical parameter in chiral chromatography. It can influence the thermodynamics of the chiral recognition process. Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution, but may also increase analysis time and backpressure.[5] Conversely, higher temperatures can decrease resolution. It is advisable to optimize the temperature for your specific method to achieve the best balance of resolution and efficiency.

Q5: My verapamil enantiomer peaks are tailing. What are the common causes and solutions?

A5: Peak tailing for basic compounds like verapamil is a common issue. The primary causes include:

  • Secondary Interactions: Strong interactions between the basic verapamil molecules and acidic silanol groups on the silica support.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6]

  • Contamination: Buildup of contaminants on the column frit or at the head of the column.

  • Inappropriate Mobile Phase pH: In reversed-phase chromatography, a mobile phase pH close to the pKa of verapamil can cause peak tailing.[7]

Solutions include adding a basic modifier to the mobile phase in normal-phase mode, reducing the sample concentration, ensuring proper sample clean-up, and adjusting the mobile phase pH in reversed-phase mode.[6][7]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Verapamil Enantiomers

If you are observing a single peak or two poorly resolved peaks for the verapamil enantiomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Start Poor or No Resolution MobilePhase Optimize Mobile Phase Start->MobilePhase Temperature Adjust Temperature MobilePhase->Temperature If no improvement Resolved Resolution Improved MobilePhase->Resolved Success Column Evaluate Column Choice Temperature->Column If no improvement Temperature->Resolved Success FlowRate Adjust Flow Rate Column->FlowRate If no improvement Column->Resolved Success FlowRate->Resolved Success Unresolved Still Unresolved FlowRate->Unresolved If no improvement

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Mobile Phase Composition:

    • Normal Phase (Polysaccharide Columns): Adjust the ratio of the alcohol (e.g., isopropanol, ethanol) to the hydrocarbon (e.g., n-hexane). A lower alcohol percentage can sometimes increase retention and improve resolution. Also, ensure the concentration of the basic additive (e.g., DEA) is optimal (typically 0.1%).

    • Reversed Phase (Protein/Cyclodextrin Columns): Vary the concentration of the organic modifier (e.g., acetonitrile, methanol). Altering the pH of the aqueous buffer can also have a significant impact on enantioselectivity, especially for protein-based columns.[8]

    • Polar Organic Mode: Fine-tune the ratio of acidic and basic additives (e.g., TFA and TEA).[4]

  • Temperature: Experiment with a range of column temperatures. Start at ambient temperature and then try decreasing it in increments of 5-10°C. Lower temperatures often enhance chiral recognition.[5]

  • Column Selection: If optimization of the mobile phase and temperature does not yield satisfactory results, the chosen chiral stationary phase may not be suitable for this separation under your conditions. Consider screening different types of CSPs (e.g., if using a polysaccharide column, try a protein-based or cyclodextrin-based column).

  • Flow Rate: Chiral separations can benefit from lower flow rates.[5] Try reducing the flow rate to see if resolution improves, but be mindful of increasing analysis time and potential band broadening.

Issue 2: Peak Tailing

Peak tailing can compromise the accuracy of quantification and reduce resolution.

Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed CheckAdditive Verify/Optimize Additive Start->CheckAdditive SampleConc Reduce Sample Concentration CheckAdditive->SampleConc If tailing continues GoodPeakShape Symmetrical Peaks CheckAdditive->GoodPeakShape Success ColumnHealth Check Column Health SampleConc->ColumnHealth If tailing continues SampleConc->GoodPeakShape Success ColumnHealth->GoodPeakShape Success PersistentTailing Tailing Persists ColumnHealth->PersistentTailing If tailing continues

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Steps:

  • Mobile Phase Additive (for basic analytes like Verapamil):

    • Normal Phase: Ensure a basic additive like diethylamine (DEA) is present in the mobile phase at an appropriate concentration (e.g., 0.1%). This will suppress the interaction of the basic analyte with acidic silanol groups on the stationary phase.

    • Reversed Phase: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of verapamil. Using a buffer is crucial to maintain a stable pH.[7]

  • Sample Concentration and Injection Volume: High concentrations of the sample can lead to column overload and result in peak tailing.[6] Prepare a more dilute sample or reduce the injection volume and re-inject.

  • Column Health:

    • Contamination: If the column has been used extensively, it might be contaminated. Try flushing the column with a strong, compatible solvent. For polysaccharide columns, flushing with 2-propanol is often effective.

    • Void Formation: A void at the column inlet can cause peak distortion. This can result from pressure shocks or dissolution of the silica bed. If a void is suspected, the column may need to be replaced.

    • Frit Blockage: A partially blocked inlet frit can distort the sample band, leading to tailing peaks. Back-flushing the column (disconnected from the detector) may resolve this. If not, the frit may need to be replaced.

Issue 3: Irreproducible Retention Times and/or Resolution

Inconsistent results from one injection to the next can be frustrating. This is often due to an unequilibrated system or changes in the mobile phase.

Logical Relationship for Irreproducible Results

Start Irreproducible Results Equilibration Insufficient Equilibration Start->Equilibration MobilePhasePrep Inconsistent Mobile Phase Start->MobilePhasePrep ColumnMemory Column Memory Effects Start->ColumnMemory TempFluctuation Temperature Fluctuations Start->TempFluctuation RootCause Identify Root Cause Equilibration->RootCause MobilePhasePrep->RootCause ColumnMemory->RootCause TempFluctuation->RootCause

Caption: Potential causes of irreproducible chromatographic results.

Detailed Steps:

  • Column Equilibration: Chiral columns, particularly those with complex stationary phases, may require extended equilibration times when the mobile phase is changed. Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase for each set of experiments.

    • Ensure all components are accurately measured and thoroughly mixed.

    • Degas the mobile phase to prevent bubble formation in the pump and detector.

  • Column Memory Effects: Additives from previous analyses can adsorb onto the stationary phase and affect subsequent separations. If a column is used for multiple methods with different additives, it is crucial to have a rigorous washing procedure between methods. Dedicating a column to a specific method is the best practice to avoid memory effects.

  • Temperature Control: Ensure the column compartment temperature is stable and consistent throughout all analyses. Even small fluctuations in temperature can lead to shifts in retention times and changes in selectivity.

Experimental Protocols and Data

Table 1: Example HPLC Conditions for Verapamil Enantiomer Separation
ParameterMethod 1 (Polysaccharide CSP)Method 2 (Cyclofructan CSP)Method 3 (Protein-based CSP)
Column Chiralpak ADLarihcShell-P (core-shell isopropyl carbamate cyclofructan 6)Chiral-AGP
Mobile Phase n-hexane/isopropanol/ethanol/diethylamine (90:5:5:0.1, v/v/v/v)acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v)Acetonitrile and aqueous buffer
Flow Rate 1.0 mL/min0.5 mL/minNot specified
Temperature 25°C21 ± 2 °CNot specified
Detection UV at 270 nmFluorescence (Ex: 280 nm, Em: 313 nm)Not specified
Resolution (Rs) >1.52.82Baseline separation achieved
Reference [3][4][3][4][8]
Protocol: Method Development and Optimization on a Cyclofructan-Based CSP

This protocol is based on a published method for the rapid separation of verapamil enantiomers.[3][4]

  • Column Installation and Equilibration:

    • Install a LarihcShell-P (100 mm x 2.1 mm, 2.7 µm) column.

    • Equilibrate the column with the mobile phase (acetonitrile/methanol/trifluoroacetic acid/triethylamine; 98:2:0.05:0.025, v/v/v/v) at a flow rate of 0.5 mL/min until a stable baseline is observed.

  • Sample Preparation:

    • Prepare a stock solution of racemic verapamil in the mobile phase.

    • Dilute the stock solution to the desired concentration for injection.

  • Chromatographic Analysis:

    • Set the column temperature to 21°C.

    • Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 313 nm.

    • Inject the sample. The expected retention times are approximately 1.95 min for S-(-)-verapamil and 2.29 min for R-(+)-verapamil.

  • Optimization (if necessary):

    • If resolution is suboptimal, adjust the ratio of trifluoroacetic acid (TFA) to triethylamine (TEA). This ratio has a significant impact on enantioselectivity.

    • If peak shape is poor, ensure the mobile phase is freshly prepared and that the column is not overloaded.

This technical support center provides a starting point for troubleshooting issues related to the chiral separation of verapamil enantiomers. Successful chiral chromatography often requires careful method development and optimization.

References

Technical Support Center: Stability of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability-related issues with deuterated internal standards?

The most frequently encountered problems include:

  • Isotopic Exchange (H/D Exchange): This is the loss of deuterium from the internal standard and its replacement with hydrogen from the surrounding solvent.[1] This is more likely to occur with deuterium labels at acidic or basic sites.[2]

  • Chromatographic (Isotopic) Shift: The deuterated internal standard may not co-elute perfectly with the non-deuterated analyte.[1]

  • Impurity of the Standard: The presence of unlabeled analyte within the deuterated internal standard material can be a source of error.[1]

  • Differential Matrix Effects: The analyte and the internal standard can be affected differently by components of the sample matrix, leading to variations in ionization.[1]

Q2: Why does my deuterated internal standard have a different retention time than my analyte?

This phenomenon is known as the "deuterium isotope effect".[1] Deuterated compounds can possess slightly different physicochemical properties compared to their non-deuterated counterparts, which can cause a shift in retention time.[1] In reverse-phase chromatography, deuterated compounds often elute slightly earlier.[1][3] This can become an issue as it may lead to differential matrix effects.[1]

Q3: How can I confirm if my deuterated internal standard is undergoing isotopic exchange, and what are the mitigation strategies?

To confirm isotopic exchange, you can monitor the mass spectrum of the internal standard in a blank matrix over time. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species is an indication of exchange.[1]

Troubleshooting Steps:

  • Review the Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH2) are more susceptible to exchange.[1] Standards with deuterium on stable carbon positions are preferable.[1]

  • Control Solvent Conditions: Avoid storing or reconstituting deuterated standards in acidic or basic solutions, as these can catalyze the hydrogen-deuterium exchange.[1][4]

  • Evaluate Storage Temperature: Adhere to the recommended storage temperature to minimize degradation and exchange.[1]

Troubleshooting Guides

Issue 1: Decreasing Signal Intensity of the Deuterated Internal Standard Over Time

Symptoms: A systematic decrease in the peak area of the internal standard throughout an analytical run.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Deuterium Exchange (Back-Exchange) Deuterium atoms on the internal standard can be exchanged with hydrogen atoms from the solvent.[2] This is more prevalent with labels at acidic or basic sites and can be intensified by the pH of the mobile phase or sample diluent.[2] To troubleshoot, incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the run time and re-inject to observe if the signal of the unlabeled analyte increases.[2] If exchange is suspected, adjust the pH of the solvents to be more neutral.[2]
Adsorption to Vials or Tubing The internal standard may adsorb to active sites within the LC system or on the surface of sample vials. To mitigate this, passivate the system by making several injections of a high-concentration standard before running samples.[2] Consider using deactivated vials.
Degradation in Solution The internal standard may be degrading in the sample matrix or solvent over time. To address this, prepare fresh standards and samples.[5] Evaluate the stability of the standard in the specific matrix and under the processing conditions.[5]

Quantitative Data Summary: Stability of a Hypothetical Deuterated Standard (Compound X-d4) in Different Solvents

SolventpHTemperature (°C)% Recovery after 24 hours
Acetonitrile/Water (50:50)7.02598.5%
Acetonitrile/Water (50:50) with 0.1% Formic Acid2.72585.2%
Acetonitrile/Water (50:50) with 0.1% Ammonium Hydroxide10.52590.1%
MethanolN/A499.5%
Issue 2: Inconsistent Internal Standard Response Across Samples

Symptoms: The peak area or height of the deuterated internal standard varies significantly across calibrators, quality controls, and unknown samples.[5]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Verify the accuracy and precision of the pipettes used for adding the internal standard.[5]
Variability in Sample Preparation Ensure consistent sample preparation procedures, including extraction and reconstitution steps.[5]
Differential Matrix Effects Investigate for differential matrix effects between samples. This may necessitate further sample cleanup or optimization of the chromatographic method.[5] The slight retention time difference between the analyte and the internal standard can lead to varying degrees of ion suppression.[6]
Ion Source Contamination Clean the mass spectrometer's ion source to remove any contaminants that may be suppressing the signal.[5]
Experimental Protocol: Assessing Deuterium Exchange

This protocol outlines a method to determine if deuterium-hydrogen exchange is occurring in your experimental conditions.[2]

1. Prepare Solutions:

  • Solution A: Analyte and Internal Standard in the initial mobile phase.
  • Solution B: Internal Standard only in the initial mobile phase.
  • Solution C: Internal Standard only in the sample diluent.

2. Initial Analysis (T=0):

  • Inject Solution A and B to establish a baseline response for the analyte and internal standard, and to confirm the purity of the internal standard.[2]

3. Incubation:

  • Store Solutions B and C at the autosampler temperature for the maximum anticipated run time (e.g., 24 hours).[2]

4. Final Analysis (T=final):

  • Re-inject Solutions B and C.[2]

5. Data Analysis:

  • In the chromatograms from the incubated Solutions B and C, quantify the peak area at the retention time and m/z of the unlabeled analyte.[2] An increase in this peak area compared to the T=0 injection of Solution B indicates deuterium exchange.[2]

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification or High %CV check_purity Assess IS Purity (Inject high conc. IS alone) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure check_exchange Evaluate Deuterium Exchange (Incubation Experiment) is_pure->check_exchange Yes contact_supplier Contact Supplier for Higher Purity Batch is_pure->contact_supplier No is_exchange Is Exchange Occurring? check_exchange->is_exchange check_ms Optimize MS Conditions (Reduce in-source fragmentation) is_exchange->check_ms No adjust_ph Adjust Solvent pH to Neutral is_exchange->adjust_ph Yes is_fragmentation In-source Fragmentation? check_ms->is_fragmentation stable_label Select Standard with Stable Labeling Position is_fragmentation->stable_label Yes end Quantification Improved is_fragmentation->end No contact_supplier->end adjust_ph->stable_label stable_label->end

Caption: A logical workflow for troubleshooting inaccurate quantification.

Deuterium Back-Exchange Pathway

cluster_0 Deuterated Internal Standard cluster_1 Solvent cluster_2 Exchanged Species R-CD3 R-CD3 R-CD2H R-CD2H R-CD3->R-CD2H H/D Exchange H2O H2O R-CDH2 R-CDH2 R-CH3 R-CH3 R-CD2H->R-CDH2 H/D Exchange R-CDH2->R-CH3 H/D Exchange

References

Technical Support Center: (S)-(-)-Verapamil-d3 Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of (S)-(-)-Verapamil-d3 Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of (S)-(-)-Verapamil-d3 Hydrochloride?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, (S)-(-)-Verapamil-d3 Hydrochloride, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. In bioanalytical studies involving complex matrices like plasma, ion suppression is a significant challenge that must be addressed to ensure reliable quantification.

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

Ion suppression can originate from various sources, broadly categorized as matrix effects and mobile phase effects.

  • Matrix Effects : These are caused by endogenous or exogenous components in the sample matrix that co-elute with the analyte. Common sources include:

    • Phospholipids and salts from biological fluids like plasma.

    • Proteins and other macromolecules.

    • Contaminants introduced during sample collection, storage, or preparation (e.g., from plasticware).

  • Mobile Phase Effects : Certain mobile phase additives, especially non-volatile salts or ion-pairing agents, can interfere with the ionization process in the mass spectrometer source.

Q3: How can I detect and quantify ion suppression for my (S)-(-)-Verapamil-d3 Hydrochloride assay?

A common method to assess ion suppression is the post-extraction addition technique. This involves comparing the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression for (S)-(-)-Verapamil-d3 Hydrochloride analysis.

Step 1: Evaluate Sample Preparation

Effective sample preparation is the first and most critical step in minimizing matrix effects. The goal is to remove interfering components while efficiently recovering the analyte.

What are the common sample preparation techniques for verapamil analysis?

The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Which sample preparation method is best for minimizing ion suppression?

  • Protein Precipitation (PPT) : This is a simple and fast method, but it may result in a less clean extract, potentially leading to more significant ion suppression. However, one study on verapamil and its metabolite in plasma using PPT with acetonitrile reported high recovery (>97%), suggesting low matrix effects under their specific conditions.

  • Liquid-Liquid Extraction (LLE) : LLE offers a cleaner sample extract than PPT. A study on verapamil in human plasma using LLE reported no significant matrix effect (less than 10% suppression).

  • Solid-Phase Extraction (SPE) : SPE can provide the cleanest extracts by selectively isolating the analyte. A study utilizing SPE for verapamil enantiomers in rat plasma also reported good recovery rates without interference from endogenous plasma components.

Troubleshooting Workflow for Sample Preparation:

Caption: Troubleshooting workflow for sample preparation to minimize ion suppression.

Step 2: Optimize Chromatographic Conditions

Chromatographic separation plays a crucial role in resolving the analyte from interfering matrix components.

How can I improve chromatographic separation to reduce ion suppression?

  • Column Chemistry : Consider using a different stationary phase. For verapamil, C8 and C18 columns are commonly used. A phenyl-hexyl or biphenyl column might offer different selectivity and better separation from phospholipids.

  • Mobile Phase Composition :

    • Adjust the organic solvent (acetonitrile vs. methanol) and the aqueous phase composition.

    • Optimize the gradient profile to achieve better separation between verapamil-d3 and the region of matrix interference. Often, interferences elute at the beginning and end of the gradient.

  • Flow Rate : Lower flow rates (micro-flow or nano-flow) can sometimes reduce ion suppression by improving desolvation efficiency in the MS source. A study demonstrated a 4.5-fold increase in signal intensity for verapamil when using a micro-flow LC system compared to a semi-micro flow system.

Step 3: Adjust Mass Spectrometer Parameters

While less effective than sample preparation and chromatography for eliminating the root cause of ion suppression, optimizing MS parameters can help mitigate its effects.

What MS parameters can be adjusted?

  • Ionization Source : Electrospray ionization (ESI) is commonly used for verapamil. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression. If your instrument has an APCI source, it may be worth evaluating.

  • Source Parameters : Optimize parameters like capillary voltage, gas flows (nebulizing, drying, and collision), and source temperature. A systematic optimization can sometimes improve the analyte signal relative to the interfering species.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes recovery and matrix effect data for verapamil from different studies, providing an indication of the effectiveness of various sample preparation techniques.

Sample Preparation MethodAnalyte(s)MatrixRecovery (%)Matrix Effect / Ion SuppressionReference
Protein Precipitation (Acetonitrile)Verapamil, NorverapamilPlasma>97Low matrix effect indicated by high recovery
Liquid-Liquid ExtractionVerapamilHuman Plasma91-96Not significant (<10% suppression)
Solid-Phase Extraction (C18)(S)-(-)- and (R)-(+)-VerapamilRat Plasma92.0 - 98.6No interference from endogenous components reported

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Verapamil in Human Plasma

This protocol is based on a validated method for the determination of verapamil in human plasma.

  • Sample Preparation :

    • To 500 µL of human plasma, add the internal standard solution.

    • Add 500 µL of 0.1 M sodium hydroxide.

    • Add 2.5 mL of a hexane-isopropanol (90:10, v/v) extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions :

    • Column : C8 analytical column.

    • Mobile Phase : Methanol:Water (70:30, v/v) with 12 mM formic acid.

    • Flow Rate : 1.25 mL/min (with a split to the MS).

    • Injection Volume : 10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transition for Verapamil : m/z 455.3 > 165.2.

Protocol 2: Protein Precipitation for Verapamil in Plasma

This protocol is adapted from a high-sensitivity micro-flow LC-MS/MS method.

  • Sample Preparation :

    • To 2 µL of plasma, add 60 µL of a precipitant solution (Acetonitrile with 0.1% Formic Acid) containing the deuterated internal standard (Verapamil-d6).

    • Incubate at room temperature for 20 minutes.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a vial for injection.

  • Chromatographic Conditions :

    • Analytical Column : Biphenyl column (e.g., 2.7 µm, 100 x 0.2 mm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : A suitable gradient to separate verapamil from early and late eluting matrix components.

    • Flow Rate : Micro-flow (e.g., 4 µL/min).

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transition for Verapamil-d6 : m/z 461.3 > 309.3.

Visualizations

General Workflow for Minimizing Ion Suppression

Ion_Suppression_Workflow cluster_Problem Problem Identification cluster_Mitigation Mitigation Strategies cluster_Verification Verification Problem Poor Reproducibility Low Sensitivity Suspect_IS Suspect Ion Suppression Problem->Suspect_IS Sample_Prep Optimize Sample Prep (LLE, SPE) Suspect_IS->Sample_Prep Primary Approach Chromatography Optimize Chromatography (Column, Mobile Phase, Gradient) Sample_Prep->Chromatography MS_Settings Adjust MS Settings (Source, Parameters) Chromatography->MS_Settings Validation Method Validation (Matrix Effect, Recovery) MS_Settings->Validation

Caption: A general workflow for identifying and mitigating ion suppression in LC-MS/MS analysis.

Optimization of extraction recovery for verapamil from plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of verapamil from plasma samples.

Troubleshooting Common Issues in Verapamil Extraction

This section addresses specific problems that may be encountered during the extraction of verapamil from plasma and offers systematic solutions.

Issue Potential Cause Recommended Solution
Low Recovery Suboptimal pH during LLE or SPE: Verapamil is a basic compound. Extraction efficiency is highly dependent on the pH of the sample and solutions.For LLE, ensure the plasma sample is basified (e.g., with phosphate buffer to pH 9.0) before extraction with an organic solvent.[1] For SPE, adjust the sample pH to ensure verapamil is in a neutral state for retention on a reversed-phase sorbent.
Inappropriate solvent selection (LLE): The choice of organic solvent is critical for partitioning verapamil from the aqueous plasma matrix.A mixture of cyclohexane and dichloromethane has been used effectively.[1] Other solvents like ethyl acetate have also been reported.[2] A systematic evaluation of different solvents may be necessary.
Inefficient elution from SPE cartridge: The elution solvent may not be strong enough to desorb verapamil from the sorbent.For SPE, use a strong organic solvent, such as methanol, sometimes modified with a small amount of acid or base (e.g., 0.2% 2-aminoheptane in methanol) to ensure complete elution.[3][4]
Incomplete protein precipitation: If using protein precipitation, insufficient precipitant or inadequate mixing can lead to co-precipitation of verapamil with proteins.Use an adequate volume of a cold precipitating agent like acetonitrile (e.g., a 3:1 ratio of acetonitrile to plasma).[5] Ensure thorough vortexing and sufficient incubation time.
High Matrix Effects in LC-MS Analysis Co-elution of endogenous plasma components: Phospholipids and other matrix components can co-elute with verapamil, causing ion suppression or enhancement in the mass spectrometer.[6]Optimize chromatographic separation: Use a high-efficiency column and gradient elution to separate verapamil from matrix components.[7] Improve sample cleanup: Employ a more rigorous extraction method like SPE, which generally provides cleaner extracts than protein precipitation.[8] LLE can also be effective.[1][2]
Insufficient sample cleanup: The chosen extraction method may not be adequately removing interfering substances.Consider a different extraction technique. For instance, if protein precipitation yields high matrix effects, switch to SPE or LLE.
Poor Reproducibility Inconsistent sample handling: Variations in vortexing time, incubation temperature, or solvent volumes can lead to variable results.Adhere strictly to a validated standard operating procedure (SOP). Ensure all samples are treated identically.
Variable SPE cartridge performance: Inconsistent packing or batch-to-batch variability in SPE cartridges can affect recovery.Use high-quality SPE cartridges from a reputable supplier. Perform a quality control check on new batches of cartridges.
Analyte instability: Verapamil may degrade in the plasma sample or during the extraction process.Store plasma samples at -20°C or lower.[9] Process samples promptly after thawing. Verapamil is generally stable under various storage conditions, including freeze-thaw cycles and short-term benchtop storage.[2][9]

Frequently Asked Questions (FAQs)

1. What is the expected extraction recovery for verapamil from plasma?

Extraction recovery for verapamil can be quite high, often exceeding 80%. With optimized methods, recoveries greater than 90% are achievable.

Extraction Method Reported Recovery (%) Reference
Solid-Phase Extraction (SPE)~95%[1][3][4]
>90%[10]
94.70 - 103.71%[11]
Liquid-Liquid Extraction (LLE)~84%[1]
78.55 - 85.32%[2]
92.3 - 98.2%[12]
Protein Precipitation>90%[5]
>97% (Total recovery)[13]

2. Which extraction method is better: SPE or LLE?

Both SPE and LLE are effective for verapamil extraction. The choice depends on the specific requirements of the assay.

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts, leading to lower matrix effects, and is amenable to automation for high-throughput applications.[1][3] Recoveries are often very high, around 95%.[1][3][4]

  • Liquid-Liquid Extraction (LLE): A simpler and less expensive technique that can also yield high recoveries (often between 80-98%).[1][2][12] It may require more manual effort and larger solvent volumes.

3. How can I minimize matrix effects when using LC-MS for verapamil analysis?

Minimizing matrix effects is crucial for accurate and precise quantification.

  • Optimize Sample Preparation: Employ a thorough sample cleanup method like SPE to remove interfering endogenous components.[8]

  • Chromatographic Separation: Use a suitable HPLC/UHPLC column and a gradient elution program to separate verapamil from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

4. What are the critical parameters to control during a liquid-liquid extraction of verapamil?

For a successful LLE of verapamil, the following parameters are critical:

  • pH of the Aqueous Phase: The plasma sample should be made alkaline (e.g., pH 9.0) to ensure verapamil is in its non-ionized, more organic-soluble form.[1]

  • Choice of Extraction Solvent: A mixture of solvents, such as cyclohexane-dichloromethane or n-hexane-isopropanol, can be effective.[1][14]

  • Phase Separation: Ensure complete separation of the organic and aqueous layers by adequate centrifugation.

5. Is verapamil stable in plasma during storage?

Yes, verapamil is generally stable in plasma under typical storage conditions. Studies have shown it to be stable through multiple freeze-thaw cycles and for extended periods when stored at -20°C.[2][9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization.

  • Cartridge Conditioning: Condition a C8 or mixed-mode SPE cartridge by sequentially passing methanol and then an equilibration buffer (e.g., phosphate buffer, pH 7.4) through the cartridge.[3][4]

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove unretained, water-soluble impurities.

  • Elution: Elute verapamil from the cartridge using a small volume of a strong organic solvent, such as methanol, which can be fortified with a modifier like 0.2% 2-aminoheptane.[3][4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To a known volume of plasma, add an internal standard.

  • pH Adjustment: Basify the plasma sample by adding a buffer (e.g., phosphate buffer, pH 9.0).[1]

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of cyclohexane and dichloromethane).[1]

  • Mixing: Vortex the mixture for a sufficient time to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Back Extraction (Optional but Recommended for Cleanup): To further clean the sample, verapamil can be back-extracted from the organic phase into an acidic aqueous solution (e.g., 0.1 N sulfuric acid).[1]

  • Evaporation and Reconstitution: If the organic phase is collected, evaporate it to dryness and reconstitute the residue in the mobile phase. If back-extraction is performed, an aliquot of the acidic aqueous phase can be directly injected.

Visualized Workflows

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow start Start: Plasma Sample condition 1. Condition Cartridge (Methanol, Buffer) load 2. Load Sample condition->load wash 3. Wash (Remove Impurities) load->wash elute 4. Elute Verapamil (Methanol) wash->elute dry_recon 5. Evaporate & Reconstitute elute->dry_recon analysis Analysis (LC-MS/MS) dry_recon->analysis

Caption: A typical workflow for the solid-phase extraction of verapamil from plasma.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow start Start: Plasma Sample ph_adjust 1. Adjust pH (Basic) start->ph_adjust extract 2. Add Organic Solvent & Vortex ph_adjust->extract centrifuge 3. Centrifuge (Phase Separation) extract->centrifuge collect 4. Collect Organic Layer centrifuge->collect dry_recon 5. Evaporate & Reconstitute collect->dry_recon analysis Analysis (LC-MS/MS) dry_recon->analysis

Caption: A standard workflow for the liquid-liquid extraction of verapamil from plasma.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Recovery start Low Verapamil Recovery? check_ph Verify Sample/Solvent pH start->check_ph Yes check_solvent Evaluate Extraction/ Elution Solvent check_ph->check_solvent check_spe Check SPE Cartridge (Conditioning, Quality) check_solvent->check_spe check_ppt Review Protein Precipitation (Volume, Mixing) check_spe->check_ppt optimized Recovery Optimized check_ppt->optimized

Caption: A logical diagram for troubleshooting low verapamil extraction recovery.

References

Addressing cross-contamination in verapamil bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Verapamil Bioanalysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cross-contamination issues during the bioanalysis of verapamil.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of cross-contamination in verapamil bioanalysis?

Cross-contamination in verapamil bioanalysis can originate from several sources throughout the analytical workflow. Key areas of concern include:

  • Sample Collection and Handling: Improper handling of biological samples can lead to contamination between different samples. Using non-dedicated labware or reused pipette tips can transfer residues.

  • Sample Preparation: During extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), incomplete separation of layers or splashing can cause carryover between samples. Contaminated glassware or reagents are also potential sources.[1]

  • Autosampler and Injection System: The autosampler is a primary source of carryover, where residual verapamil from a high-concentration sample can adsorb to surfaces like the needle, injection valve, or sample loop and then desorb into subsequent injections of low-concentration samples or blanks.[2][3][4][5]

  • Chromatographic System: Carryover can occur within the liquid chromatography (LC) system, particularly in components like tubing, fittings, and the column itself.[6][7] Adsorption of verapamil onto these surfaces can lead to its slow release in subsequent runs.

  • Mass Spectrometer (MS) Source: The ion source of the mass spectrometer can become contaminated over time, leading to a persistent background signal that may be mistaken for cross-contamination.

Q2: What is "carryover" and how can I assess it in my verapamil assay?

Carryover is the appearance of an analyte's signal in a blank or low-concentration sample that is injected after a high-concentration sample.[2][6] It is a form of cross-contamination that occurs within the analytical instrument.

To assess carryover, you should inject a blank sample immediately following the highest concentration standard of your calibration curve. The peak area of any verapamil signal in the blank should be compared to the peak area of the lower limit of quantitation (LLOQ) standard. According to FDA guidelines, the response from interfering components should not be more than 20% of the analyte response at the LLOQ.[8][9]

Q3: Can verapamil's metabolites, like norverapamil, cause interference or cross-contamination?

Yes, metabolites of verapamil, such as norverapamil, can potentially interfere with the analysis.[10][11][12][13] While not strictly cross-contamination from an external source, in-source fragmentation of a metabolite could theoretically produce an ion that is monitored for the parent drug, leading to an artificially high reading. More commonly, if the chromatographic separation is not adequate, norverapamil or other metabolites may co-elute with verapamil and cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[14] It is crucial to develop a selective chromatographic method that adequately separates verapamil from its major metabolites.[15]

Q4: What is the "matrix effect" and how can it be mistaken for cross-contamination?

The matrix effect is the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[14][16] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[14][16] If a seemingly clean blank sample has a different matrix composition that causes ion enhancement at the retention time of verapamil, it might be misinterpreted as a contamination peak. To distinguish between matrix effects and carryover, a post-extraction spike experiment is recommended.[16]

Troubleshooting Guide

Problem 1: I am observing a verapamil peak in my blank injection immediately following a high concentration standard.

This is a classic case of carryover.[5]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Autosampler Contamination 1. Optimize Needle Wash: Ensure the autosampler's needle wash is effective. Use a strong solvent (in which verapamil is highly soluble, like acetonitrile or methanol with a small amount of acid or base) for the wash solution.[6] Increase the duration and/or frequency of the needle wash.[17] 2. Inspect and Clean/Replace Injector Parts: The injection valve rotor seal and sample loop are common sites for carryover.[2][5] Inspect these parts for scratches or wear and clean or replace them as needed.[2] 3. Change Injection Mode: If using a partial loop injection, switching to a full loop injection can sometimes reduce carryover by ensuring the entire sample path is flushed more effectively.[4]
LC Column Carryover 1. Increase Column Wash Time: Extend the column wash with a high-organic mobile phase at the end of each run to ensure all of the verapamil is eluted from the column. 2. Use a Guard Column: A guard column can trap strongly retained compounds and can be replaced more frequently and inexpensively than the analytical column.[6]
Contaminated Mobile Phase or Blank 1. Prepare Fresh Solvents: Prepare a fresh blank and mobile phases to rule out contamination of the solvents themselves.[5][18] 2. Vary Injection Volume: Inject different volumes of the blank. If the peak area increases with the injection volume, the blank is likely contaminated.[5]

Problem 2: I see a consistent, low-level verapamil peak in all my injections, including blanks and samples.

This suggests a constant source of contamination rather than sample-to-sample carryover.[5]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated System 1. Systematic Cleaning: Clean the entire system, starting from the mobile phase reservoirs and moving through the tubing, pump, injector, column, and MS source.[7][18] Use appropriate cleaning solutions for each component. 2. Isolate the Source: Systematically bypass components (e.g., inject directly into the mass spectrometer, bypassing the LC system) to pinpoint the source of the contamination.[19]
Contaminated Reagents or Glassware 1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade).[18] 2. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware used in sample and standard preparation.
Contaminated Internal Standard 1. Analyze Internal Standard Solution: Inject the internal standard working solution alone to check for verapamil contamination.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Verapamil in Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Pipette 1 mL of plasma sample into a clean polypropylene tube.

    • Add the internal standard solution (e.g., metoprolol or verapamil-d6).[1]

  • Alkalinization:

    • Add a suitable buffer to alkalinize the plasma (e.g., sodium hydroxide).[1]

  • Extraction:

    • Add an appropriate volume of an organic extraction solvent (e.g., a mixture of n-hexane and isopropanol).[1]

    • Vortex the sample for a specified time to ensure thorough mixing.[1]

  • Separation:

    • Centrifuge the sample to separate the organic and aqueous layers.[1]

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

UPLC-MS/MS Analysis of Verapamil
  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.[20]

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).[21]

    • Flow Rate: A flow rate of around 0.5-1.0 mL/min is often employed.[20]

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Specific precursor-to-product ion transitions for verapamil and the internal standard should be optimized.

Data Presentation

Table 1: Bioanalytical Method Validation Parameters for Verapamil

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99> 0.999[20]
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 4.00%[10]
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 8.5%[10]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)≥ 98.96 ± 2.68%[20]
Recovery Consistent and reproducible89.58% - 92.12%[12]
Carryover ≤ 20% of LLOQ response in blankMethod dependent
Selectivity No significant interference at the retention time of the analyte and ISNo matrix influence observed[20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Verapamil bioanalysis experimental workflow.

troubleshooting_workflow cluster_autosampler Autosampler Checks cluster_lc LC System Checks cluster_solvents Solvent & Blank Checks start Carryover Detected in Blank (Peak > 20% of LLOQ) wash Optimize Needle Wash (Stronger Solvent, Longer Duration) start->wash inspect Inspect/Clean/Replace Injector Parts (Rotor Seal, Loop) wash->inspect Still Present end Carryover Resolved wash->end Resolved column_wash Increase Column Wash Time inspect->column_wash Still Present inspect->end Resolved guard_column Install/Replace Guard Column column_wash->guard_column Still Present column_wash->end Resolved fresh_solvents Prepare Fresh Blank & Mobile Phase guard_column->fresh_solvents Still Present guard_column->end Resolved vary_injection Vary Blank Injection Volume fresh_solvents->vary_injection Still Present fresh_solvents->end Resolved vary_injection->end Resolved

Caption: Troubleshooting decision tree for carryover.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Using (S)-(-)-Verapamil-d3 Hydrochloride as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate and reliable quantification of analytes in biological matrices. In the analysis of chiral drugs like Verapamil, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, particularly for sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of the performance of analytical methods utilizing a deuterated internal standard, exemplified by (S)-(-)-Verapamil-d3 Hydrochloride, against alternative approaches.

The primary advantage of using a deuterated internal standard like (S)-(-)-Verapamil-d3 Hydrochloride lies in its near-identical physicochemical properties to the unlabeled analyte.[1][2] This similarity ensures that the internal standard closely mimics the analyte's behavior throughout sample extraction, chromatography, and ionization, thereby effectively compensating for variability and matrix effects.[1][2]

Performance Comparison of Analytical Methods

The following table summarizes typical validation parameters for bioanalytical methods quantifying Verapamil enantiomers, comparing the performance of a method using a deuterated internal standard (representative of (S)-(-)-Verapamil-d3 Hydrochloride) with a method using a non-deuterated internal standard. The data is synthesized from multiple validated bioanalytical methods to provide a representative comparison.[1][2][3][4][5]

Validation Parameter Method with Deuterated Internal Standard (e.g., Verapamil-d6) Method with Non-Deuterated Internal Standard (e.g., Propranolol)
Linearity Range (ng/mL) 0.5 - 5001 - 450
Correlation Coefficient (r²) ≥ 0.999≥ 0.997
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51
Accuracy (% Bias) Within ± 15% of nominalWithin ± 15% of nominal
Precision (% RSD) < 8.7%< 11.6%
Recovery (%) 91.1 - 108.192.3 - 98.2
Matrix Effect Monitored and within acceptable limits (0.96 - 1.07)Not always assessed but can be a source of variability

Experimental Protocols

A detailed methodology for a typical LC-MS/MS method for the enantiomeric separation and quantification of Verapamil using a deuterated internal standard is provided below. This protocol is based on established and validated methods and adheres to regulatory guidelines such as those from the FDA.[3][6][7]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 100 µL of plasma, add 25 µL of the internal standard working solution ((S)-(-)-Verapamil-d3 Hydrochloride in methanol).

  • Vortex the mixture for 30 seconds.

  • Load the entire mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A chiral stationary phase column, such as a Chiralcel OD-RH (150 x 4.6 mm, 5 µm), is used for enantiomeric separation.[4]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, trifluoroacetic acid, and triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v) is often employed.[3]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[3]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) is used for detection.

3. Validation Experiments

The analytical method is validated according to regulatory guidelines, assessing the following parameters:[3][8]

  • Selectivity: Analysis of blank plasma from multiple sources to ensure no interference at the retention times of the analytes and the internal standard.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards using a weighted linear regression.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Recovery: The efficiency of the extraction procedure is evaluated by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

  • Stability: The stability of the analytes in plasma is evaluated under various conditions, including bench-top, long-term frozen storage, and freeze-thaw cycles.

Visualizing the Analytical Workflow and Decision Logic

The following diagrams illustrate the key stages in a typical bioanalytical workflow and the decision-making process for selecting a suitable internal standard.

Bioanalytical Workflow for Verapamil Quantification cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard ((S)-(-)-Verapamil-d3 HCl) Plasma_Sample->Add_IS Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chiral LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Method_Validation Method Validation Quantification->Method_Validation

References

A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Verapamil

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of HPLC-UV and LC-MS/MS methods for the quantification of verapamil in biological matrices, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their study needs.

This guide offers an objective comparison of two prominent bioanalytical methods for the quantification of verapamil: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections present a comprehensive overview of their performance characteristics, detailed experimental protocols, and a visual representation of the cross-validation workflow, adhering to regulatory guidelines.

Performance Comparison

The selection of a bioanalytical method hinges on its performance characteristics. The following tables summarize the validation parameters for HPLC-UV and LC-MS/MS methods for verapamil analysis, compiled from various studies.

Table 1: Key Performance Parameters of HPLC-UV and LC-MS/MS Methods for Verapamil

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.025 - 5.0 µg/mL[1][2][3]1.00 - 2000 ng/mL[1][4]
Correlation Coefficient (r²) ≥ 0.999[1][2][3]≥ 0.997[1][5]
Lower Limit of Quantification (LLOQ) 25 ng/mL[1]1 ng/mL[1][5]
Accuracy (% Bias) Within ± 15% of nominalWithin ± 15% of nominal[1]
Precision (% CV) ≤ 15%≤ 15%[1]
Recovery ~98-102%[1]~92-98%[4][5]
Matrix Effect Not typically assessedMonitored and within acceptable limits[1]
Internal Standard (IS) Carvedilol[1][2][3]Metoprolol[1] or Deuterated Verapamil[1]

Table 2: Stability Data Summary

Stability ConditionHPLC-UV MethodLC-MS/MS Method
Short-Term (Bench-Top) Stable[1][2][3][6]Stable[1]
Long-Term (Frozen) Stable[1][2][3][6]Stable[1]
Freeze-Thaw Cycles Stable[1]Stable[1]
Post-Preparative (Autosampler) Stable[1]Stable[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation and validation of any bioanalytical method.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A widely used technique for the extraction of verapamil from plasma is Liquid-Liquid Extraction.

Procedure:

  • To 1 mL of plasma sample, add the internal standard solution.

  • Alkalinize the plasma with a suitable buffer (e.g., sodium hydroxide).

  • Add an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex mix the sample for a specified time to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions

HPLC-UV Method:

  • Column: C18 analytical column (e.g., 5 μm, 250 x 4.6 mm).[3]

  • Mobile Phase: A mixture of acetonitrile and 0.1% tetrahydrofuran (THF) in water (e.g., 80:20, v/v).[2][3]

  • Flow Rate: 1 mL/min.[2][3]

  • Detection: UV detector set at an appropriate wavelength (e.g., 278 nm).

LC-MS/MS Method:

  • Column: C18 analytical column (e.g., 5µ, 150 mm×4.0 mm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 10 mmol ammonium formate) and an organic component (e.g., acetonitrile).[4]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The mass-to-charge ratios monitored for verapamil are typically m/z 455.40/165.20.[7]

Cross-Validation Workflow

Cross-validation is a critical process to ensure the equivalency of different bioanalytical methods used within the same study or across different studies.[8][9] It is required when data from different validated methods are combined or compared.[9] The following diagram illustrates a typical workflow for the cross-validation of two bioanalytical methods.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome A Define Acceptance Criteria B Select Quality Control (QC) Samples (Low, Medium, High Concentrations) A->B C Prepare Two Sets of QC Samples B->C D Analyze Set 1 with Method A C->D E Analyze Set 2 with Method B C->E F Tabulate Results from Both Methods D->F E->F G Calculate Percent Difference for Each QC Level F->G H Compare Mean Accuracy and Precision G->H I Assess Against Pre-defined Acceptance Criteria H->I J Methods are Equivalent I->J Pass K Investigation and Re-validation Required I->K Fail

Caption: Workflow for Cross-Validation of Two Bioanalytical Methods.

References

The Gold Standard in Bioanalysis: A Comparative Guide to (S)-(-)-Verapamil-d3 Hydrochloride and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of (S)-(-)-Verapamil-d3 Hydrochloride, a deuterated internal standard, with other commonly used non-deuterated internal standards for the quantification of Verapamil. The information presented herein is supported by a summary of experimental data and detailed methodologies to facilitate informed decision-making in the laboratory.

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[1] (S)-(-)-Verapamil-d3 Hydrochloride falls into this category, offering significant advantages over structural analog internal standards. The primary benefit of a deuterated standard lies in its near-identical physicochemical properties to the unlabeled analyte.[1] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby providing a more accurate correction for experimental variability.

Data Presentation: Performance Comparison

The superiority of a deuterated internal standard is evident in the improved accuracy and precision of the analytical method. The following table summarizes typical validation parameters for a bioanalytical method for Verapamil and its active metabolite, Norverapamil, using a deuterated internal standard versus a non-deuterated structural analog. The data represents a synthesis of typical performance characteristics reported in bioanalytical literature.[1]

ParameterDeuterated Internal Standard ((S)-Nor-Verapamil-d6)Non-Deuterated Analog Internal Standard
Accuracy (% Bias) -2.5% to +3.0%-10.0% to +12.0%
Precision (%RSD) < 5.0%< 15.0%
Matrix Effect (%CV) < 4.0%< 12.0%
Extraction Recovery (% Overall) ~85%~80-90%

As the table demonstrates, the use of a deuterated internal standard results in significantly improved accuracy (lower % Bias) and precision (lower %RSD).[1] Furthermore, the matrix effect, a common challenge in bioanalysis where components of the biological matrix interfere with the ionization of the analyte, is substantially minimized, as indicated by the lower coefficient of variation (%CV).[1] While the overall extraction recovery may be similar, the consistency and reproducibility of recovery are markedly better with the deuterated standard, which is crucial for robust and reliable quantification.[1]

Commonly used non-deuterated internal standards for Verapamil analysis include Carvedilol, Metoprolol, and Propranolol.[2][3] While these structural analogs can be used, they may exhibit different chromatographic retention times and ionization efficiencies compared to Verapamil, potentially leading to less effective compensation for matrix effects and other sources of analytical variability.

Experimental Protocols

A robust and validated LC-MS/MS method is essential for the accurate quantification of Verapamil in biological matrices. The following is a representative experimental protocol employing a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a common and effective method for extracting Verapamil and its deuterated internal standard from a plasma matrix.[1][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of a working solution of (S)-(-)-Verapamil-d3 Hydrochloride (internal standard).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of a mixture of methyl tert-butyl ether (MTBE) and hexane (80:20, v/v) as the extraction solvent.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • HPLC System: Agilent 1200 Series or equivalent.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 5 µm).

  • Mobile Phase: A gradient of 5 mM Ammonium Formate buffer with 0.1% formic acid and Acetonitrile.

  • Flow Rate: 0.150 mL/min.

  • Injection Volume: 10 µL.

  • MRM Transitions:

    • Verapamil: m/z 455.4 → 165.0

    • (S)-(-)-Verapamil-d3: m/z 458.4 → 165.0

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of Verapamil and a typical experimental workflow for bioanalysis.

Verapamil_Metabolism Verapamil Verapamil Norverapamil Norverapamil (N-demethylation) Verapamil->Norverapamil CYP3A4, CYP2C8 D617 D-617 (N-dealkylation) Verapamil->D617 CYP3A4, CYP1A2 MetaboliteX Other Phase I Metabolites Verapamil->MetaboliteX PhaseII Phase II Metabolites (Glucuronides) Norverapamil->PhaseII D617->PhaseII MetaboliteX->PhaseII

Metabolic Pathway of Verapamil.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with (S)-(-)-Verapamil-d3 HCl Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Chrom Chromatographic Separation Inject->Chrom Detect Mass Spectrometric Detection Chrom->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report

Experimental Workflow for Bioanalysis.

References

A Comparative Guide to Verapamil Quantification Methods Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of verapamil is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an objective comparison of various analytical methods for verapamil quantification, with supporting data sourced from a range of published studies. The performance of different methodologies, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are compared to provide a comprehensive overview for selecting the most appropriate technique.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance of different analytical methods for verapamil quantification as reported in various studies. These studies, while not part of a single formal inter-laboratory comparison, provide a real-world perspective on the performance characteristics that can be expected from these methods.

Table 1: Performance of LC-MS/MS Methods for Verapamil Quantification

Parameter Method 1 [1]Method 2 [2]Method 3 [3]Method 4 [4]
Linearity Range (ng/mL) 1.00 - 5001 - 4961 - 1000.5 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) Not explicitly stated, but lowest standard is 1.001.00Not explicitly stated, but lowest standard is 1.000.5
Intra-day Precision (% RSD) < 5.1% (QC), 16.3% (LOQ)< 15%0.336% - 0.617%< 8.7%
Inter-day Precision (% RSD) < 5.8% (QC), 17.3% (LOQ)< 15%0.334% - 0.612%< 8.7%
Intra-day Accuracy (%) 92.9% - 103.1% (QC), 95.2% - 115.3% (LOQ)Within 100 ± 15%98.82% - 100.62%Not specified
Inter-day Accuracy (%) 98.2% - 100.8% (QC), 103.1% (LOQ)Within 100 ± 15%98.97% - 101.76%Not specified
Recovery (%) Not specifiedNot specified102.69%92.0% - 98.6%
Internal Standard MetoprololOndansetronNot specifiedNot specified

Table 2: Performance of HPLC and Other Methods for Verapamil Quantification

Parameter HPLC-Fluorescence [5]HPLC-Fluorescence [6]HPLC-FLD [7][8]RP-HPLC-UV [9]Spectrophotometry [10]
Linearity Range 1 - 500 ng/mLNot specified4.6 - 4600 ng/mL0.025 - 5 µg/mL12.5-187.5 µg/mL (Method A), 2.0-30.0 µg/mL (Method B)
Lower Limit of Quantification (LLOQ) Not specified1.232 ng/mL7.0 ng/mL0.025 µg/mLNot specified
Intra-day Precision (% RSD) Similar to GCNot specifiedNot specified≤ 3.68%0.13-0.91% (Method A), 0.20-1.04% (Method B)
Inter-day Precision (% RSD) Slightly lower than GCNot specified5.81%≤ 3.68%0.25-1.20% (Method A), 0.35-1.30% (Method B)
Accuracy (%) Not specifiedNot specified101.7% - 102.2%≥ 98.96 ± 2.68%Not specified
Recovery (%) Not specified92.12%81.2%101.98 ± 2.76%Not specified
Internal Standard Compound D517PropranololNot specifiedCarvedilolNot applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following sections outline the key experimental protocols cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol[1]
  • Sample Preparation: Liquid-liquid extraction was used to extract verapamil and the internal standard, metoprolol, from human plasma samples.

  • Chromatography: A C8 analytical column was used for chromatographic separation. The mobile phase consisted of a mixture of methanol and water (70:30, v/v) with the addition of 12 mM formic acid.

  • Detection: A Micromass Quattro Ultima tandem mass spectrometer was used for detection, operating in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI).

  • Run Time: The total chromatographic run time was 3.5 minutes.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Protocol[5]
  • Sample Preparation: A single extraction and derivatization procedure was developed to prepare plasma samples for analysis.

  • Chromatography: Details of the specific column were not provided in the abstract.

  • Detection: A fluorescence detector was used for the quantification of verapamil.

  • Internal Standard: Compound D517 was used as the internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Protocol[9]
  • Sample Preparation: Rabbit plasma samples were processed for analysis.

  • Chromatography: A C18 analytical column (250 x 4.6 mm, 5 µm particle size) was employed. The mobile phase was a mixture of acetonitrile and 0.1% tetrahydrofuran in water (80:20, v/v) delivered at a flow rate of 1 mL/min.

  • Detection: A UV detector was used for quantification.

  • Internal Standard: Carvedilol served as the internal standard.

Visualizing the Workflow and Comparison Logic

To better understand the processes involved in verapamil quantification and inter-laboratory comparisons, the following diagrams illustrate a typical experimental workflow and the logical structure of a proficiency testing scheme. Proficiency testing is a formal type of inter-laboratory comparison that assesses the performance of different laboratories.[11][12]

Verapamil Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_analysis Data Analysis & Reporting Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC System Reconstitution->Injection Transfer to Autosampler Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection MS/MS or UV/Fluorescence Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification Curve Generate Calibration Curve Quantification->Curve Calculate Calculate Concentration Curve->Calculate Report Report Results Calculate->Report

Figure 1: A generalized experimental workflow for the quantification of verapamil in plasma samples.

Inter-Laboratory Comparison Logic cluster_labs Participating Laboratories Coordinator Proficiency Testing Coordinator Samples Preparation & Distribution of Standardized Samples Coordinator->Samples Evaluation Statistical Evaluation of Results Coordinator->Evaluation LabA Laboratory A (e.g., LC-MS/MS) Analysis Analysis of Samples by Each Laboratory LabA->Analysis LabB Laboratory B (e.g., HPLC-UV) LabB->Analysis LabC Laboratory C (e.g., GC-MS) LabC->Analysis LabD ... LabD->Analysis Samples->LabA Samples->LabB Samples->LabC Samples->LabD Results Submission of Results to Coordinator Analysis->Results Results->Coordinator Report Issuance of Performance Report Evaluation->Report Report->LabA Report->LabB Report->LabC Report->LabD

Figure 2: Logical flow of an inter-laboratory comparison or proficiency testing scheme.

References

A Comparative Guide to the Quantification of Verapamil: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of verapamil in biological matrices and pharmaceutical formulations is paramount. This guide provides a comprehensive comparison of common analytical methods employed for this purpose, focusing on key performance characteristics: linearity, accuracy, and precision. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate analytical strategy.

Performance Comparison of Analytical Methods

The quantification of verapamil is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of their typical performance characteristics.

ParameterHPLC-UV MethodLC-MS/MS MethodUPLC-MS/MS Method
Linearity Range 0.025 - 5.0 µg/mL[1][2]1.0 - 500 ng/mL[1][3][4][5][6]2.4 - 48 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.999[1]≥ 0.998[5]≥ 0.999[7]
Lower Limit of Quantification (LLOQ) 25 ng/mL[1][2]1 ng/mL[1][4][5][6]2.4 ng/mL[7]
Accuracy (% Recovery / % Bias) ~98-102%[1]91.1 - 108.1%[3]98.12 - 99.95%[7]
Precision (% CV / % RSD) ≤ 15%[1]< 15%[3]Within acceptable limits[7]
Internal Standard Carvedilol[1][2]Metoprolol or Deuterated Verapamil[1][4]D6-Verapamil[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for sample preparation and analysis using LC-MS/MS, a widely adopted technique for verapamil quantification in biological matrices.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting verapamil from plasma samples.[1][4][8]

  • Aliquot Plasma : Transfer 100 µL of human plasma into a microcentrifuge tube.[3]

  • Add Internal Standard : Add 20 µL of the internal standard working solution (e.g., (S)-Nor-Verapamil-d6, 1 µg/mL in methanol).[3]

  • Protein Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex : Vortex the mixture for 1 minute to ensure thorough mixing.[3]

  • Centrifugation : Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.[3]

  • Injection : Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of verapamil.

  • Chromatographic Column : A C8 or C18 analytical column is commonly used.[4][9]

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is often employed.[3] Another common mobile phase consists of methanol and water (e.g., 70:30 v/v) with an additive like formic acid or ammonium acetate.[4][5][6][10]

  • Flow Rate : A typical flow rate is around 0.3 mL/min to 1.25 mL/min.[6][9]

  • Detection : A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[1][4] The positive ion electrospray ionization (ESI) mode is standard for verapamil analysis.[4][10]

Experimental Workflows

The general workflow for quantifying verapamil in a biological matrix using LC-MS/MS involves several key steps, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (LLE or SPE or PPT) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Experimental workflow for verapamil quantification.

Validation Parameters According to Regulatory Guidelines

Bioanalytical method validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][11][12][13][14] Key validation parameters include:

  • Selectivity and Specificity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of verapamil and the internal standard.[3]

  • Linearity and Range : A calibration curve with at least six non-zero concentrations is prepared to demonstrate the linear relationship between analyte concentration and instrument response. The coefficient of determination (r²) should be ≥ 0.99.[3]

  • Accuracy and Precision : Determined at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. For accuracy, the mean concentration should be within 85-115% of the nominal value (80-120% for LLOQ). For precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[3]

  • Recovery : The efficiency of the extraction process is evaluated by comparing the peak areas of extracted samples to those of unextracted standards.[3]

The logical relationship for assessing the suitability of a bioanalytical method according to these guidelines can be visualized as follows:

G cluster_validation Bioanalytical Method Validation Selectivity Selectivity ValidatedMethod Validated Method Selectivity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod Stability Stability Stability->ValidatedMethod

References

Comparative bioavailability studies of different verapamil formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different oral formulations of verapamil, a widely used calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina, and arrhythmias. The following sections present a synthesis of pharmacokinetic data from various studies, detail the experimental protocols typically employed in these assessments, and visualize key pathways and workflows.

Data Presentation: Pharmacokinetic Parameters

The bioavailability of a drug is a critical factor influencing its therapeutic efficacy. For verapamil, which has a low oral bioavailability of 20-35% due to extensive first-pass metabolism, the formulation plays a crucial role in determining the rate and extent of drug absorption.[1] The following tables summarize key pharmacokinetic parameters from comparative studies of immediate-release (IR), sustained-release (SR), and other modified-release formulations.

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) Verapamil Formulations

FormulationDoseCmax (ng/mL)tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (AUC SR/AUC IR)Study PopulationReference
Immediate-Release (IR)80 mg t.i.d.~1.5 times higher than SR1-2Similar to SR at same total daily dose-Healthy Volunteers[1]
Sustained-Release (SR)240 mg o.d.~65% of IR7.71 (with food), 5.21 (fasting)Similar to IR at same total daily dose90% ± 30%Healthy Volunteers & Cardiac Patients[1][2]
Immediate-Release (IR)80 mg122.64 ± (SD not reported)0.54460.6-22 Healthy Volunteers[3]
Generic Test (IR)80 mg107.7 ± (SD not reported)(not reported)442.296%22 Healthy Volunteers[3]

Table 2: Comparison of Different Modified-Release Verapamil Formulations

FormulationDoseCmax (ng/mL)tmax (hr)AUC (ng·hr/mL)ComparisonStudy PopulationReference
Film-coated tablet (Reference)80 mg(not reported)(not reported)(not reported)-16 Healthy Male Volunteers[4]
Dragées (Test)80 mg(not reported)(not reported)(not reported)127% relative bioavailability compared to reference16 Healthy Male Volunteers[4]
Conventional Tablet40 mg(not reported)(not reported)224.22-12 Healthy Volunteers[5]
Floating Pellets in Capsule40 mg28.273.75364.65Higher AUC compared to conventional tablet12 Healthy Volunteers[5]

Experimental Protocols

The data presented above are typically generated from bioequivalence studies conducted under stringent regulatory guidelines. A common study design is a randomized, two-period, crossover study in healthy volunteers.

Study Design and Subject Enrollment
  • Design: A randomized, single-dose, two-treatment, two-period crossover design is frequently employed.[3][4] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[3]

  • Subjects: Studies are typically conducted in healthy adult male and/or non-pregnant, non-lactating female volunteers.[6] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no conditions that could affect drug absorption or metabolism.[7]

Drug Administration and Blood Sampling
  • Administration: A single oral dose of the test and reference verapamil formulations is administered to the subjects after an overnight fast.[3] Standardized meals are provided at specified times post-dosing.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple samples up to 48 hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[3][8] Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Methodology
  • Sample Analysis: Plasma concentrations of verapamil and its active metabolite, norverapamil, are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometric detection.[9][10][11]

  • Extraction: The drug and its metabolite are extracted from the plasma using liquid-liquid or solid-phase extraction techniques.[9][10] An internal standard is added to the plasma samples before extraction to ensure accuracy and precision of the analytical method.[10]

  • Chromatographic Conditions: A reverse-phase column is typically used for the separation of verapamil and norverapamil. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer solution.[10]

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference formulations:

    • AUC (Area Under the Curve): Represents the total extent of drug absorption.

    • Cmax (Maximum Plasma Concentration): Represents the maximum drug concentration reached in the plasma.

    • tmax (Time to Maximum Plasma Concentration): Represents the time taken to reach Cmax.

  • Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values.[4] The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated to determine bioequivalence.[4] For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the means of the primary pharmacokinetic parameters must fall within the range of 80% to 125%.

Mandatory Visualization

Verapamil Signaling Pathway

Verapamil is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.

Verapamil Signaling Pathway cluster_cell Cardiomyocyte / Smooth Muscle Cell Verapamil Verapamil L_type_Ca_Channel L-type Ca2+ Channel Verapamil->L_type_Ca_Channel Inhibits Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Myosin Light Chain Kinase (Inactive) CaM_complex->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction

Verapamil's mechanism of action on muscle contraction.
Experimental Workflow for a Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for different verapamil formulations.

Bioavailability Study Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Data Analysis Protocol Protocol Development (Crossover Design) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Period1 Period 1: Administer Test or Reference Formulation Recruitment->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥ 1 week) Sampling1->Washout Bioanalysis Plasma Sample Analysis (HPLC) Sampling1->Bioanalysis Period2 Period 2: Administer Alternate Formulation Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, tmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (ANOVA, 90% CI) PK_Analysis->Stat_Analysis Report Bioequivalence Report Generation Stat_Analysis->Report

Typical workflow for a verapamil bioavailability study.

References

Head-to-head comparison of HPLC vs. LC-MS/MS for verapamil analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate quantification of drugs like verapamil, a widely used calcium channel blocker, is paramount for ensuring safety and efficacy. Two analytical techniques have become the mainstays for this purpose: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive head-to-head comparison of these two methods for verapamil analysis, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific needs.

Quantitative Performance: A Tale of Two Sensitivities

The choice between HPLC-UV and LC-MS/MS for verapamil analysis often hinges on the required sensitivity and the complexity of the sample matrix. LC-MS/MS consistently demonstrates superior sensitivity, enabling the detection and quantification of verapamil at much lower concentrations than HPLC-UV.

ParameterHPLC-UVLC-MS/MS
Linearity Range 0.025 - 50 µg/mL[1][2]1 - 100 ng/mL[3]
160 - 240 µg/mL[4]1 - 250 ng/mL[5]
0.025 - 5.0 µg/mL[6]5 - 1500 ng/mL
2.4 - 48 ng/mL[7]
Limit of Detection (LOD) 10 ng/mL[1][2]0.06 ng/mL[2][8]
1.0 ng/mL[2]
Limit of Quantification (LOQ) 15 ng/mL[9]0.2 ng/mL[2][8]
50 ng/mL[9]50 pg/500 µL plasma[10]
0.025 µg/mL[6]1.00 ng/mL[11]
Precision (RSD%) < 0.63%[12]< 5.8% (inter-batch)[11]
≤ 3.0%[13]< 5.1% (intra-run)[11]
4.9% (within a day)[9]3.6 - 7.8%[10]
5.7% (between days)[9]0.334 - 0.612% (between-run)[3]
0.336 - 0.617% (within-run)[3]
Accuracy (%) 98.26 - 101.02%[13]92.9 - 103.1%[11]
93 - 104%98.82 - 100.62% (within-run)[3]
≥98.96 ± 2.68%[6]98.97 - 101.76% (between-run)[3]
Recovery (%) 92.9 - 93.5%
91.1 - 108.1%[5]
102.69%[3]
98.45 - 99.95%[7]

As the table illustrates, LC-MS/MS methods offer significantly lower limits of detection and quantification, making them the preferred choice for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.

Experimental Protocols: A Glimpse into the Workflow

The following sections detail typical experimental methodologies for both HPLC-UV and LC-MS/MS analysis of verapamil.

HPLC-UV Method

A common approach for the analysis of verapamil in pharmaceutical dosage forms involves reversed-phase HPLC with UV detection.

Sample Preparation:

  • Tablet samples are typically crushed and dissolved in a suitable solvent, such as methanol or acetonitrile.[14]

  • The solution is then filtered through a 0.45 µm membrane filter to remove any particulate matter.[14]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6mm, 5µm).[4][6]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.15M sodium acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[4]

  • Flow Rate: Typically around 1-2 mL/min.[4]

  • Detection: UV detection at 278 nm.[3][4]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_acquisition Data Acquisition & Analysis Sample Sample (e.g., Tablet) Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column UV_Detector UV Detector (278 nm) Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System Quantification Quantification Data_System->Quantification

HPLC-UV experimental workflow for verapamil analysis.

LC-MS/MS Method

For the analysis of verapamil in biological matrices like plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Sample Preparation:

  • Protein Precipitation: A common technique involves adding a precipitating agent like acetonitrile to the plasma sample to remove proteins.

  • Liquid-Liquid Extraction (LLE): This method is used to extract verapamil from the plasma using an immiscible organic solvent.[5]

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to isolate verapamil from the sample matrix.

  • An internal standard (e.g., a deuterated analog of verapamil) is typically added before extraction to ensure accurate quantification.[10]

Chromatographic Conditions:

  • Column: A C18 column is commonly used (e.g., 50 × 2.1 mm, 5 μm).[3]

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[3]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[3]

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for verapamil and its internal standard.

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis_lcms Data Analysis Plasma_Sample Plasma Sample Extraction Extraction (LLE/SPE) Plasma_Sample->Extraction LC_System LC System Extraction->LC_System C18_Column C18 Column LC_System->C18_Column ESI Electrospray Ionization (ESI) C18_Column->ESI Mass_Spec Tandem Mass Spectrometer MRM Multiple Reaction Monitoring (MRM) Mass_Spec->MRM ESI->Mass_Spec Data_System_LCMS Data System MRM->Data_System_LCMS Quantification_LCMS Quantification Data_System_LCMS->Quantification_LCMS

LC-MS/MS experimental workflow for verapamil analysis.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS for verapamil analysis is ultimately dictated by the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and reliable method that is well-suited for the routine analysis of verapamil in pharmaceutical formulations where high sensitivity is not a primary concern.[1][2] Its simplicity and lower operational costs make it an attractive option for quality control laboratories.

  • LC-MS/MS is the undisputed champion when it comes to sensitivity and selectivity.[15] Its ability to detect and quantify verapamil at very low concentrations makes it indispensable for bioanalytical applications, such as pharmacokinetic and bioavailability studies, where sample volumes are limited and the drug concentrations are in the nanogram or even picogram per milliliter range.[10] While the initial investment and operational costs are higher, the unparalleled performance of LC-MS/MS in complex matrices justifies its use in research and development settings.

References

Evaluating the performance of different chiral columns for verapamil separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoselective analysis of pharmaceuticals like verapamil is critical. Verapamil, a calcium channel blocker, is administered as a racemate, with its enantiomers exhibiting different pharmacological and toxicological profiles. This guide provides an objective comparison of the performance of various chiral High-Performance Liquid Chromatography (HPLC) columns for the successful separation of verapamil enantiomers, supported by experimental data.

The Importance of Chiral Separation

The differential activity of verapamil enantiomers necessitates their accurate quantification in research and clinical settings. The S-(-)-enantiomer is a more potent active pharmaceutical ingredient, while the R-(+)-enantiomer has been associated with potential side effects. Consequently, the ability to resolve and quantify these enantiomers is paramount for pharmacokinetic studies, dose-response relationship assessments, and the development of enantiopure formulations. Chiral HPLC stands as the primary analytical technique for this purpose, with the choice of the chiral stationary phase (CSP) being the most critical factor for achieving a successful separation.

Experimental Workflow for Chiral Column Evaluation

The process of evaluating and comparing different chiral columns for verapamil separation follows a systematic workflow. This involves preparing the racemic verapamil standard, setting up the HPLC system with a specific chiral column, optimizing the mobile phase composition, and analyzing the resulting chromatograms to determine key performance parameters.

G cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Performance Evaluation racemic_verapamil Prepare Racemic Verapamil Standard hplc_setup Install Chiral Column in HPLC System racemic_verapamil->hplc_setup mobile_phase_prep Prepare Mobile Phase hplc_setup->mobile_phase_prep injection Inject Verapamil Standard mobile_phase_prep->injection chromatogram Acquire Chromatogram injection->chromatogram peak_identification Identify Enantiomer Peaks chromatogram->peak_identification performance_metrics Calculate k, α, and Rs peak_identification->performance_metrics comparison Compare Column Performance performance_metrics->comparison

Caption: Experimental workflow for evaluating chiral column performance.

Performance Comparison of Chiral Columns

Several types of chiral stationary phases have been successfully employed for the enantiomeric resolution of verapamil. The most common are polysaccharide-based (e.g., Chiralpak AD, Chiralcel OJ, Chiralcel OD-R) and protein-based (e.g., Chiral-AGP) columns. The following table summarizes the performance of these columns based on published experimental data.

Chiral ColumnChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Factor (k') S-(-)Retention Factor (k') R-(+)Separation Factor (α)Resolution (Rs)Reference
Chiralpak ADAmylose tris(3,5-dimethylphenylcarbamate)n-hexane/isopropanol/ethanol (90:5:5, v/v/v) + 0.1% Diethylamine1.0~3.0~4.1~1.37>1.5[1]
Chiralcel OJCellulose tris(4-methylbenzoate)Normal and reverse-phase modes testedNot specifiedData not availableData not availableData not availableData not available[2][3]
Chiralcel OD-RCellulose tris(3,5-dimethylphenylcarbamate)Normal and reverse-phase modes testedNot specifiedData not availableData not availableData not availableData not available[2][3]
Chiral-AGPα1-acid glycoproteinPhosphate buffer (pH 6.5):acetonitrile (91:9, v/v)Not specifiedData not availableData not availableData not availableData not available[4]
LarihcShell-PIsopropyl carbamate cyclofructan 6Acetonitrile:trifluoroacetic acid:10mM ammonium formate (100:0.1:0.1, v/v/v)0.3~0.95~1.29~1.36>1.5[5][6][7]

Note: "Data not available" indicates that the specific quantitative values were not provided in the cited sources, although successful separations were reported.

Detailed Experimental Protocols

The successful chiral separation of verapamil is highly dependent on the experimental conditions. Below are detailed protocols for two of the commonly used chiral columns.

Method 1: Chiralpak AD (Normal Phase)
  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[1]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and ethanol in a ratio of 90:5:5 (v/v/v) with the addition of 0.1% diethylamine as an additive.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25 °C.[1]

  • Detection: UV at 270 nm.[1]

  • Sample Preparation: A stock solution of 0.5 g of racemic verapamil in 25 mL of the mobile phase.[1]

Method 2: LarihcShell-P (Polar Organic Mode)
  • Column: LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6).[5][7]

  • Mobile Phase: An isocratic mobile phase composed of acetonitrile, trifluoroacetic acid, and 10 mM ammonium formate in a ratio of 100:0.1:0.1 (v/v/v).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Detection: Fluorescence detection.[5][7]

  • Analysis Time: The separation is achieved within a rapid 3.5 minutes.[5][7]

Conclusion

The selection of an appropriate chiral column is a critical step in the development of a robust method for the enantioseparation of verapamil. Polysaccharide-based columns, such as Chiralpak AD, have demonstrated excellent performance in normal-phase mode, providing good resolution and separation factors.[1] For faster analysis times, core-shell columns like the LarihcShell-P offer a significant advantage, achieving separation in under four minutes.[5][7] Protein-based columns, including Chiral-AGP, have also been successfully utilized, particularly for the analysis of verapamil and its metabolites in biological matrices like serum.[8][9]

Researchers should consider the specific requirements of their analysis, such as the need for rapid throughput, the complexity of the sample matrix, and the desired chromatographic mode (normal-phase, reversed-phase, or polar organic) when selecting a chiral column for verapamil separation. The experimental conditions, especially the mobile phase composition and additives, play a crucial role and must be carefully optimized for each specific column to achieve the desired separation performance.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (S)-(-)-Verapamil-d3 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(-)-Verapamil-d3 Hydrochloride is a pharmacologically active compound that requires careful handling to minimize exposure and ensure laboratory safety. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal for researchers, scientists, and drug development professionals.

As a derivative of Verapamil Hydrochloride, a potent pharmaceutical ingredient, (S)-(-)-Verapamil-d3 Hydrochloride should be handled with adherence to safety protocols designed for such materials. Engineering controls should serve as the primary means of containment, with PPE acting as a crucial secondary layer of protection.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling (S)-(-)-Verapamil-d3 Hydrochloride to prevent skin contact, eye exposure, and inhalation of the powdered substance. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Gloves: Nitrile or latex gloves (double gloving recommended). - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Respiratory Protection: An approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) is recommended, especially if engineering controls like a fume hood are not sufficient to control airborne dust. For situations with a higher risk of aerosol generation or unknown exposure levels, a powered air-purifying respirator (PAPR) should be considered.[1] - Lab Coat: A standard lab coat is required. For larger quantities or tasks with a higher risk of spills, a disposable gown is recommended.
Solution Preparation and Handling - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Lab Coat: A standard lab coat is required.
Spill Cleanup (Dry Powder) - Gloves: Nitrile or latex gloves (double gloving). - Eye Protection: Chemical safety goggles. - Respiratory Protection: An approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) or a PAPR.[1] - Protective Clothing: A disposable gown or coveralls should be worn over a lab coat.
Waste Disposal - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Lab Coat: A standard lab coat is required.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Whenever possible, handle (S)-(-)-Verapamil-d3 Hydrochloride in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] For potent compounds, process isolation using equipment like glove boxes is the ideal containment strategy.[4][5]

  • Avoiding Dust Formation: Use careful techniques to avoid generating dust when handling the solid form.[2][6]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7] Do not eat, drink, or smoke in laboratory areas.[3][6][7][8]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][3][7][9]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3][9]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[9][10]

Spill Response:

  • Small Spills (Dry Powder): Carefully sweep or vacuum up the spilled material, avoiding dust generation. A damp cloth can also be used.[6][9] Place the collected material in a sealed, labeled container for disposal.

  • Large Spills: Evacuate non-essential personnel from the area. Wear appropriate PPE, including respiratory protection.[9] Contain the spill and clean it up using methods that do not generate dust.

  • Liquid Spills: Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal Plan: All waste materials containing (S)-(-)-Verapamil-d3 Hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes), in clearly labeled, sealed containers.

  • Disposal Regulations: Dispose of all waste in accordance with federal, state, and local environmental regulations.[1][2][6][9] Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling (S)-(-)-Verapamil-d3 Hydrochloride, from preparation to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Hazardous Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste per Regulations Segregate_Waste->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of (S)-(-)-Verapamil-d3 Hydrochloride.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.